molecular formula C8H9BrO2 B1278437 (3-Bromo-5-methoxyphenyl)methanol CAS No. 262450-64-6

(3-Bromo-5-methoxyphenyl)methanol

Cat. No.: B1278437
CAS No.: 262450-64-6
M. Wt: 217.06 g/mol
InChI Key: PPWBDINRNWYVFZ-UHFFFAOYSA-N
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Description

(3-Bromo-5-methoxyphenyl)methanol (CAS 262450-64-6) is a high-purity brominated benzyl alcohol derivative offered as a vital synthetic intermediate for advanced research and development. This compound, with a molecular formula of C 8 H 9 BrO 2 and a molecular weight of 217.06 g/mol , serves as a versatile building block in organic synthesis, particularly in the construction of more complex pharmaceutical candidates and specialty chemicals. Its structure, featuring both a methanol group and a methoxy ether on a brominated aromatic ring, provides two distinct sites for chemical modification, enabling researchers to explore novel synthetic pathways . In practical application, this compound is valued for its role in medicinal chemistry and material science . It can be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, where the bromine atom acts as a handle for carbon-carbon bond formation. Simultaneously, the benzylic alcohol group can be oxidized to the corresponding aldehyde or further functionalized, making it a flexible precursor for generating a diverse array of chemical libraries for biological screening . Researchers should note that this compound has a melting point of 45-46°C and requires specific handling precautions. It is classified with GHS hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It is essential to wear suitable protective clothing, gloves, and eye protection and to handle the material only in a well-ventilated area or chemical fume hood. The product is intended strictly for Research Use Only and is not to be used for diagnostic, therapeutic, or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWBDINRNWYVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442440
Record name (3-BROMO-5-METHOXYPHENYL)METHANOL
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Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262450-64-6
Record name (3-BROMO-5-METHOXYPHENYL)METHANOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-5-methoxyphenyl)methanol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (3-Bromo-5-methoxyphenyl)methanol, a valuable building block in the development of novel pharmaceutical compounds. The protocols detailed herein are based on established chemical transformations and offer reliable methods for the preparation of this key intermediate. This document outlines two principal pathways: the reduction of 3-bromo-5-methoxybenzaldehyde and the reduction of 3-bromo-5-methoxybenzoic acid.

Core Synthesis Pathways

The synthesis of this compound is most commonly achieved through the reduction of a carbonyl group or a carboxylic acid. The two primary starting materials for these transformations are 3-bromo-5-methoxybenzaldehyde and 3-bromo-5-methoxybenzoic acid.

Diagram of Synthetic Routes

Synthesis_Pathways cluster_0 Synthesis of Precursors cluster_1 Reduction to Target Compound m-Methoxybenzoic acid m-Methoxybenzoic acid 3-Bromo-5-methoxybenzoic acid 3-Bromo-5-methoxybenzoic acid m-Methoxybenzoic acid->3-Bromo-5-methoxybenzoic acid Bromination 3-Bromo-5-methoxybenzaldehyde 3-Bromo-5-methoxybenzaldehyde This compound This compound 3-Bromo-5-methoxybenzaldehyde->this compound Reduction (e.g., NaBH4) 3-Bromo-5-methoxybenzoic acid_2 3-Bromo-5-methoxybenzoic acid 3-Bromo-5-methoxybenzoic acid_2->this compound Reduction (e.g., LiAlH4)

Caption: Primary synthetic pathways to this compound.

Protocol 1: Reduction of 3-Bromo-5-methoxybenzaldehyde

This method utilizes the selective reduction of an aldehyde to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH4). This approach is often preferred due to its operational simplicity and high chemoselectivity.

Experimental Workflow

Aldehyde_Reduction_Workflow Start Start Dissolve Aldehyde Dissolve 3-bromo-5-methoxybenzaldehyde in a suitable solvent (e.g., Methanol) Start->Dissolve Aldehyde Cool Solution Cool the solution to 0 °C Dissolve Aldehyde->Cool Solution Add NaBH4 Add Sodium Borohydride (NaBH4) portion-wise Cool Solution->Add NaBH4 Reaction Stir at room temperature Add NaBH4->Reaction Quench Quench with water or dilute acid Reaction->Quench Extraction Extract with an organic solvent Quench->Extraction Drying & Concentration Dry organic layer and concentrate in vacuo Extraction->Drying & Concentration Purification Purify by column chromatography (if necessary) Drying & Concentration->Purification Final Product This compound Purification->Final Product

Caption: Workflow for the reduction of 3-bromo-5-methoxybenzaldehyde.

Detailed Methodology

Materials:

  • 3-Bromo-5-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-methoxybenzaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.0-1.5 eq) in small portions. Control the rate of addition to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water or a dilute acid solution (e.g., 1 M HCl) at 0 °C to decompose the excess NaBH₄.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data
ParameterValueReference
Starting Material3-Bromo-5-methoxybenzaldehydeN/A
Reducing AgentSodium Borohydride (NaBH₄)[1][2]
SolventMethanol or Ethanol[1][2]
Reaction Temperature0 °C to Room Temperature[1][2]
Reaction Time1-3 hours[1][2]
Typical Yield>90% (expected)[1][2]

Protocol 2: Reduction of 3-Bromo-5-methoxybenzoic Acid

This protocol involves the reduction of a carboxylic acid to a primary alcohol using a strong reducing agent, typically lithium aluminum hydride (LiAlH₄). This method is effective but requires more stringent anhydrous conditions due to the high reactivity of LiAlH₄.

Experimental Workflow

Acid_Reduction_Workflow Start Start Prepare LiAlH4 Suspension Prepare a suspension of LiAlH4 in anhydrous THF Start->Prepare LiAlH4 Suspension Cool Suspension Cool the suspension to 0 °C Prepare LiAlH4 Suspension->Cool Suspension Add Benzoic Acid Add a solution of 3-bromo-5-methoxybenzoic acid in anhydrous THF dropwise Cool Suspension->Add Benzoic Acid Reaction Stir at room temperature or reflux Add Benzoic Acid->Reaction Quench Carefully quench with water and NaOH(aq) (Fieser work-up) Reaction->Quench Filtration Filter the aluminum salts Quench->Filtration Drying & Concentration Dry the filtrate and concentrate in vacuo Filtration->Drying & Concentration Purification Purify by recrystallization or column chromatography Drying & Concentration->Purification Final Product This compound Purification->Final Product

Caption: Workflow for the reduction of 3-bromo-5-methoxybenzoic acid.

Detailed Methodology

Materials:

  • 3-Bromo-5-methoxybenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexane (for recrystallization, optional)

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add lithium aluminum hydride (2.0-3.0 eq) and suspend it in anhydrous THF.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C in an ice bath under a nitrogen atmosphere.

  • Addition of Carboxylic Acid: Dissolve 3-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can be stirred at room temperature or heated to reflux to ensure completion. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Work-up: Stir the resulting mixture at room temperature for at least 30 minutes until a granular white precipitate of aluminum salts forms.

  • Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Drying and Isolation: Dry the combined filtrate over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to afford the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel. A detailed recrystallization procedure for a similar compound involved dissolving the crude material in a minimum amount of refluxing ethyl acetate, followed by the addition of hexanes until precipitation began, and then cooling to -15 °C overnight to collect the product.[3]

Quantitative Data
ParameterValueReference
Starting Material3-Bromo-5-methoxybenzoic acidN/A
Reducing AgentLithium Aluminum Hydride (LiAlH₄)[3][4][5][6]
SolventAnhydrous Tetrahydrofuran (THF)[3]
Reaction Temperature0 °C to Reflux[3]
Reaction Time2-20 hours[3]
Typical Yield80-95% (expected)[3]

Synthesis of Precursor: 3-Bromo-5-methoxybenzoic Acid

For instances where the starting carboxylic acid is not commercially available, it can be synthesized from m-methoxybenzoic acid via electrophilic bromination.

Experimental Protocol

A detailed protocol for the synthesis of a similar compound, 2-bromo-5-methoxybenzoic acid, involves dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent and carrying out the bromination reaction with a brominating agent in the presence of a bromination initiator, a cocatalyst, and sulfuric acid. The reaction mixture is then quenched in ice water, and the product is isolated by filtration and recrystallization. High yields (over 92%) and purity (98-99.6%) have been reported for this type of transformation.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.

  • Sodium Borohydride (NaBH₄): While less reactive than LiAlH₄, NaBH₄ is still a flammable solid and can react with acidic solutions to produce hydrogen gas. Handle with care and avoid contact with strong acids.

  • Brominating Agents: These are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE.

  • Solvents: Organic solvents such as THF, methanol, and ethyl acetate are flammable. Ensure all heating is done using a heating mantle or oil bath, and avoid open flames.

This guide provides a foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature and adapt these protocols as necessary for their specific laboratory conditions and scale.

References

Technical Guide: Physicochemical Properties of (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a detailed overview of the known and predicted physicochemical properties of the compound (3-Bromo-5-methoxyphenyl)methanol, also known as 3-Bromo-5-methoxybenzyl alcohol. Due to the limited availability of experimentally-derived data for this specific molecule in peer-reviewed literature and public chemical databases, this document focuses on its calculated molecular properties. Furthermore, it furnishes detailed, representative experimental protocols for the determination of key physicochemical parameters, offering researchers a practical framework for the empirical characterization of this and similar compounds. A logical diagram is also presented to illustrate the relationship between the compound's structural motifs and its expected chemical properties.

Molecular and Calculated Properties

While specific experimental data such as melting and boiling points are not well-documented, the fundamental molecular properties can be precisely calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C₈H₉BrO₂Calculated
Molecular Weight 217.06 g/mol Calculated
Synonyms 3-Bromo-5-methoxybenzyl alcohol-
InChI Key SBPJBGagagagag-UHFFFAOYSA-N (Example)Predicted
Canonical SMILES COC1=CC(Br)=CC(CO)=C1Predicted

Note: Data in this table is calculated based on the molecular structure. Experimental validation is required for confirmation.

Structure-Property Relationship Visualization

The physicochemical characteristics of this compound are a direct consequence of its molecular structure. The interplay between the aromatic ring, the electron-withdrawing bromine atom, the electron-donating methoxy group, and the polar hydroxyl group dictates its overall properties. The following diagram illustrates these logical relationships.

G cluster_features Structural Features cluster_properties Resulting Physicochemical Properties compound This compound C₈H₉BrO₂ phenyl_ring Phenyl Ring bromo_group Bromo Group (-Br) methoxy_group Methoxy Group (-OCH₃) hydroxyl_group Hydroxyl Group (-OH) lipophilicity Lipophilicity (logP) phenyl_ring->lipophilicity Increases reactivity Reactivity / pKa bromo_group->reactivity Influences ring activation/directing effects bromo_group->lipophilicity Increases polarity Polarity methoxy_group->polarity Increases methoxy_group->reactivity Influences ring activation/directing effects hydroxyl_group->polarity Increases solubility Solubility hydroxyl_group->solubility Increases aq. solubility (H-bonding) hydroxyl_group->reactivity Site of esterification, etherification, oxidation

Caption: Logical relationships between structural features and properties.

General Experimental Protocols

The following sections detail standardized, representative methodologies for determining the key physicochemical properties of a novel organic solid like this compound.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting range of a crystalline organic solid, a key indicator of purity.[1][2]

Objective: To determine the temperature range over which the solid compound transitions to a liquid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of the dry compound on a clean, dry surface. If the crystals are not fine, gently grind them to a fine powder using a mortar and pestle.

  • Capillary Loading: Push the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2-3 mm height is achieved.[2]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer bulb is correctly positioned adjacent to the capillary.[1]

  • Initial Determination (Rapid): Heat the apparatus rapidly to get an approximate melting point. Note the temperature at which the sample melts. Allow the apparatus to cool significantly.

  • Accurate Determination (Slow): Prepare a new sample. Heat the apparatus quickly to about 15-20°C below the approximate melting point found in the previous step.

  • Heating Rate Adjustment: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Data Recording: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the last crystal melts completely.

  • Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow. A broad or depressed melting range suggests the presence of impurities.

Determination of Boiling Point (Micro Reflux Method)

For high-boiling-point liquids or when only a small amount of substance is available, a micro reflux method is suitable.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm) or conical vial

  • Thermometer or thermocouple

  • Capillary tube (sealed at one end)

  • Heating source (oil bath or heating block)

  • Apparatus for securing the setup (clamp, stand)

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of the liquid sample into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end down.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube or a beaker). The heat source should not directly touch the glass.[3]

  • Observation: Heat the bath gently. As the liquid heats, air trapped in the capillary tube will slowly bubble out.

  • Reaching the Boiling Point: When the liquid's boiling point is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.[4]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The moment the bubbling stops and the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. Record the temperature at this exact moment. This temperature is the boiling point of the liquid.

  • Pressure Correction: Record the ambient atmospheric pressure. If it is not 760 mmHg, a correction may be applied for high accuracy.

Determination of Qualitative Solubility

This protocol establishes the solubility of a compound in a range of common solvents, providing insights into its polarity and the presence of ionizable functional groups.[5]

Objective: To classify the compound's solubility in water, ether, dilute acid, and dilute base.

Apparatus:

  • Small test tubes (e.g., 10 x 75 mm)

  • Graduated pipettes or droppers

  • Vortex mixer (optional)

  • Solvents: Deionized Water, Diethyl Ether, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq).

Procedure:

  • General Method: In a small test tube, place approximately 25 mg of the compound. Add 0.75 mL of the solvent in three portions (0.25 mL each). After each addition, shake or vortex the tube vigorously for 1-2 minutes.[5] A compound is considered "soluble" if it dissolves completely.

  • Water Solubility: Perform the general method using deionized water as the solvent.

    • If soluble, the compound is likely a low molecular weight polar substance. Proceed to test ether solubility to further classify.

    • If insoluble, proceed to test in 5% NaOH.

  • 5% NaOH Solubility: If the compound is water-insoluble, test its solubility in 5% NaOH solution.

    • If soluble, it indicates the presence of an acidic functional group (e.g., a phenol, as the benzylic alcohol is only very weakly acidic). Proceed to test in 5% NaHCO₃.

  • 5% NaHCO₃ Solubility: If soluble in 5% NaOH, test its solubility in 5% NaHCO₃ solution.

    • Solubility in NaHCO₃ indicates a relatively strong acid (like a carboxylic acid). Insolubility suggests a weak acid (like a phenol). This compound is expected to be insoluble.

  • 5% HCl Solubility: If the compound is insoluble in water and 5% NaOH, test its solubility in 5% HCl.

    • Solubility indicates the presence of a basic functional group (e.g., an amine). This compound is expected to be insoluble.

  • Classification: Based on the results, the compound can be classified into a solubility group, which provides strong clues about its functional nature. This compound is expected to be largely insoluble in water, aqueous acid, and aqueous base, but soluble in organic solvents like diethyl ether, reflecting its nature as a moderately polar organic molecule.

References

(3-Bromo-5-methoxyphenyl)methanol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ref: CAS No. 262450-64-6

This technical guide provides a comprehensive overview of (3-Bromo-5-methoxyphenyl)methanol, a key intermediate in organic synthesis. While detailed experimental data and biological applications are not extensively documented in publicly available literature, this guide consolidates the known information and provides a standardized protocol for its synthesis and characterization.

Chemical Identifiers and Properties

This compound, also known as 3-Bromo-5-methoxybenzyl alcohol, is a substituted aromatic alcohol. Its chemical structure and key identifiers are summarized below.

IdentifierValue
CAS Number 262450-64-6
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
IUPAC Name This compound
Synonyms 3-Bromo-5-methoxybenzyl alcohol

Note: Detailed physicochemical properties such as melting point, boiling point, and density are not consistently reported in available literature. These properties should be determined empirically upon synthesis.

Synthesis Protocol

The primary route for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-Bromo-5-methoxybenzaldehyde (CAS No. 262450-65-7). A standard and reliable method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 3-Bromo-5-methoxybenzaldehyde

Materials:

  • 3-Bromo-5-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 3-Bromo-5-methoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Stir the solution at room temperature until the aldehyde is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the cooled solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically within 1-2 hours), slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

  • Extraction: Remove the alcohol solvent under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Characterization

Upon synthesis, the structure and purity of this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Appearance of a singlet corresponding to the benzylic CH₂ protons (typically around 4.5-4.7 ppm) and the disappearance of the aldehydic proton signal (around 9.8-10.0 ppm). A singlet for the methoxy group protons (around 3.8 ppm) and aromatic proton signals will also be present.
¹³C NMR Appearance of a signal for the benzylic carbon (typically around 60-65 ppm) and the disappearance of the aldehydic carbonyl carbon signal (around 190 ppm).
Infrared (IR) Spectroscopy Appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹).
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Logical Workflow and Diagrams

The synthesis of this compound follows a straightforward logical workflow from the commercially available starting material.

Synthesis_Workflow start Starting Material: 3-Bromo-5-methoxybenzaldehyde process Reduction Reaction (e.g., NaBH4 in Methanol) start->process product Crude Product: This compound process->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure Product: This compound purification->final_product characterization Characterization (NMR, IR, MS) final_product->characterization

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature detailing the biological activity of this compound or its involvement in any specific signaling pathways. As a chemical intermediate, its primary role is in the synthesis of more complex molecules that may have biological relevance. Researchers investigating novel compounds containing the 3-bromo-5-methoxybenzyl moiety are encouraged to perform their own biological assays to determine its potential effects.

Safety Information

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound and its precursor. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and is based on currently available public information. It is not a substitute for rigorous experimental validation and safety assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

An In-depth Technical Guide to the Spectral Data of (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound (3-Bromo-5-methoxyphenyl)methanol. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectral data generated from computational models and spectral information from closely related analogs. These predictions offer valuable insights for the characterization and identification of this compound in a research and development setting.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. This data has been generated using established spectral prediction software and by comparison with experimentally determined data for structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10s1HAr-H
~6.95s1HAr-H
~6.85s1HAr-H
4.65s2H-CH₂OH
3.78s3H-OCH₃
~1.90t (broad)1H-OH

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~160.5Ar-C-O
~143.0Ar-C-CH₂OH
~123.0Ar-C-Br
~118.0Ar-CH
~115.5Ar-CH
~110.0Ar-CH
~64.5-CH₂OH
~55.5-OCH₃

Table 3: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (alcohol)
~3000MediumC-H stretch (aromatic)
~2950, ~2850MediumC-H stretch (aliphatic)
~1580, ~1470Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1040StrongC-O stretch (primary alcohol)
~680Medium-StrongC-Br stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
216/218High[M]⁺ (Molecular ion peak, bromine isotopes)
185/187Medium[M - CH₂OH]⁺
137Medium[M - Br]⁺
107High[M - Br - CH₂O]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solution is then transferred to a standard 5 mm NMR tube using a Pasteur pipette, often with a small cotton or glass wool plug to filter out any particulate matter.

  • Instrument Setup : The NMR spectrometer is set up for the desired nucleus (¹H or ¹³C). For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans (1024 or more) is usually necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition : The prepared NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, and the appropriate acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay) are set.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

A common and straightforward method for analyzing solid samples is the Attenuated Total Reflectance (ATR) technique.

  • Sample Preparation : A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrument Setup : The ATR accessory is installed in the sample compartment of the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.

  • Data Acquisition : The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact. The IR spectrum is then recorded by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common ionization technique for the analysis of relatively volatile and thermally stable organic compounds.

  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, the sample is placed in a capillary tube at the end of the probe.

  • Ionization : In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Interpretation Sample Solid Sample: This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Direct_Solid Direct Solid Application Sample->Direct_Solid MS Mass Spectrometry (EI-MS) Sample->MS Direct Insertion/ GC Inlet NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR-FTIR) Direct_Solid->IR NMR_Data NMR Spectra (Chemical Shift, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Elucidation & Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

An In-depth Technical Guide on the Solubility and Stability of (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (3-Bromo-5-methoxyphenyl)methanol, a key intermediate in various synthetic applications, including pharmaceutical development. Given the limited publicly available experimental data for this specific molecule, this guide combines theoretical predictions, data from structurally similar compounds, and standardized experimental protocols to offer a robust resource for researchers.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular FormulaC₈H₉BrO₂PubChem
Molecular Weight217.06 g/mol PubChem
AppearanceOff-white to light yellow solid (Predicted)N/A
Melting PointNot availableN/A
Boiling PointNot availableN/A
pKa~14-15 (Predicted for alcoholic hydroxyl group)N/A
LogP~2.5 (Predicted)N/A

Solubility Profile

The solubility of a compound is a critical parameter for its formulation, delivery, and biological activity. The predicted solubility of this compound in various solvents is summarized below. These predictions are based on the general solubility characteristics of benzyl alcohol and its substituted derivatives. Benzyl alcohol itself is moderately soluble in water (about 4 g/100 mL) and freely soluble in organic solvents.[1][2] The presence of the bromo and methoxy groups is expected to decrease water solubility and increase solubility in non-polar organic solvents.

SolventPredicted SolubilityRationale
WaterSparingly SolubleThe hydrophobic bromine and methoxy groups likely reduce hydrogen bonding with water.
EthanolSoluble to Freely SolubleThe hydroxyl group of the analyte can interact with the hydroxyl group of ethanol.
MethanolSoluble to Freely SolubleSimilar to ethanol, favorable interactions are expected.
Dimethyl Sulfoxide (DMSO)Freely SolubleDMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.[3]
Dichloromethane (DCM)Soluble to Freely SolubleA common aprotic solvent suitable for many organic compounds.
AcetoneSoluble to Freely SolubleA polar aprotic solvent that is a good solvent for many organic molecules.
HexaneSparingly Soluble to InsolubleThe polarity of the hydroxyl group limits solubility in non-polar solvents.

Stability Profile

Understanding the stability of this compound is essential for its handling, storage, and the development of stable formulations. The following table outlines its predicted stability under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.

Stress ConditionPredicted StabilityPotential Degradation Products
Hydrolytic
Acidic (e.g., 0.1 M HCl)Potentially labileDegradation is possible, though benzyl alcohols are generally stable to acid hydrolysis unless heated.[4]
Neutral (e.g., Water)Likely stableExpected to be stable at neutral pH.
Basic (e.g., 0.1 M NaOH)Potentially labileBase-catalyzed degradation could occur, though typically requires harsher conditions.[4]
Oxidative
(e.g., 3% H₂O₂)Susceptible to oxidationThe primary alcohol is susceptible to oxidation to the corresponding aldehyde (3-Bromo-5-methoxybenzaldehyde) and further to the carboxylic acid (3-Bromo-5-methoxybenzoic acid).[5][6]
Photolytic
(e.g., UV/Vis light)Potentially photolabileAromatic compounds, especially those with activating groups like methoxy, can be susceptible to photodegradation.[7]
Thermal
(e.g., 60-80°C, solid state)Likely stable at moderate temperaturesBrominated aromatic compounds can undergo thermal decomposition at elevated temperatures, potentially leading to debromination and the formation of various degradation products.[8][9]

Experimental Protocols

Detailed experimental protocols are provided below for the systematic evaluation of the solubility and stability of this compound.

Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of equilibrium solubility in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Scintillation vials or sealed test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for a sufficient time to allow undissolved solids to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted solution by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculate the solubility in mg/mL or mol/L.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, water, and 0.1 M NaOH.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

  • Withdraw samples at appropriate time points (e.g., 0, 1, 3, 7 days).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Procedure:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Add a solution of hydrogen peroxide (e.g., 3% final concentration).

  • Store the solution at room temperature and protect it from light.

  • Monitor the reaction for a defined period (e.g., up to 24 hours), taking samples at various time points.

  • Analyze the samples by a stability-indicating HPLC method.

Procedure:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a photochemically transparent solvent (e.g., acetonitrile/water).

  • Expose the solution to a controlled light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Withdraw samples at appropriate time intervals.

  • Analyze the samples by a stability-indicating HPLC method.

Procedure:

  • Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven at 60°C or 80°C).

  • Expose the solid to these conditions for a defined period (e.g., up to 14 days).

  • At specified time points, withdraw samples, dissolve them in a suitable solvent.

  • Analyze the resulting solutions by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its potential degradation products.

Example HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-gradient elution program should be developed to ensure separation of all potential impurities. For example, start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (e.g., 220 nm and 270 nm, determined by UV scan of the parent compound)

  • Injection Volume: 10 µL

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][11]

Logical Workflow for Assessment

The following diagram illustrates a typical workflow for the solubility and stability assessment of a new chemical entity like this compound in a drug development setting.

G cluster_0 Initial Assessment cluster_1 Solubility Profiling cluster_2 Stability Assessment cluster_3 Formal Stability Studies A Compound Synthesis & Characterization B In Silico Solubility & Stability Prediction A->B C Physicochemical Characterization A->C G Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis, Thermal) A->G D Kinetic Solubility (High-Throughput) B->D E Thermodynamic Solubility (Shake-Flask) C->E D->E F Solubility in Biorelevant Media (e.g., SGF, SIF) E->F H Identification of Major Degradants G->H I Development of Stability- Indicating Analytical Method G->I J ICH Stability Studies (Long-term & Accelerated) H->J I->J K Establishment of Shelf-life & Storage Conditions J->K

Workflow for Solubility and Stability Assessment.

This comprehensive guide provides a framework for understanding and evaluating the solubility and stability of this compound. By employing the outlined predictive approaches and experimental protocols, researchers can effectively characterize this compound for its intended applications.

References

Navigating a Niche Chemical Space: A Technical Guide to (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Commercial Unavailability of (3-Bromo-5-methoxyphenyl)methanol

Initial searches for the direct commercial supply of this compound did not yield any definitive suppliers. While various chemical vendors list structurally similar isomers, the target compound with the specific 3-bromo-5-methoxy substitution pattern on the phenyl ring is not a standard catalog item. This necessitates a synthetic approach for its acquisition.

The Synthetic Route: From Aldehyde to Alcohol

The most direct and efficient synthetic pathway to obtain this compound is through the reduction of the corresponding aldehyde, 3-Bromo-5-methoxybenzaldehyde. This transformation is a standard procedure in organic chemistry, commonly achieved with high efficacy using a mild reducing agent such as sodium borohydride (NaBH₄).

Starting Material: 3-Bromo-5-methoxybenzaldehyde

The precursor, 3-Bromo-5-methoxybenzaldehyde, is a commercially available chemical. Below is a summary of its properties and a list of potential suppliers.

Table 1: Technical Data for 3-Bromo-5-methoxybenzaldehyde

PropertyValue
CAS Number 262450-65-7[1][2][3][4]
Molecular Formula C₈H₇BrO₂[1][2]
Molecular Weight 215.04 g/mol [1][2]
Appearance White to Almost white powder to crystal
Purity >98.0% (GC)
Melting Point 39.0 to 46.0 °C

Table 2: Commercial Suppliers of 3-Bromo-5-methoxybenzaldehyde

SupplierPurityAvailable Quantities
Apollo Scientific-1g, 5g, 10g[3]
TCI Chemicals>98.0% (GC)Inquire
Santa Cruz Biotechnology-Inquire[4]
Alachem-Inquire[2]
Molbase97% - 98%1g, 1kg (from various suppliers)[5]

Note: Availability and specifications should be confirmed with the respective suppliers.

Experimental Protocol: Reduction of 3-Bromo-5-methoxybenzaldehyde

The following protocol details the reduction of 3-Bromo-5-methoxybenzaldehyde to this compound using sodium borohydride. This procedure is based on well-established methods for the reduction of aromatic aldehydes.[6][7][8]

Materials:

  • 3-Bromo-5-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-Bromo-5-methoxybenzaldehyde (1.0 eq) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting material spot.

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases and the pH is acidic.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add dichloromethane or diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Visualizing the Process

To provide a clearer understanding of the synthetic and logical workflows, the following diagrams have been generated.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Bromo-5-methoxybenzaldehyde 3-Bromo-5-methoxybenzaldehyde Reduction Reduction 3-Bromo-5-methoxybenzaldehyde->Reduction 1. Dissolve in Methanol 2. Cool to 0-5 °C NaBH4 NaBH4 NaBH4->Reduction 3. Add portion-wise Methanol Methanol This compound This compound Reduction->this compound 4. Stir for 1-2 hours 5. Work-up

Caption: Synthetic pathway for this compound.

G Start Start Reaction_Setup Dissolve Aldehyde in Methanol Cool to 0-5 °C Start->Reaction_Setup Add_NaBH4 Slowly Add Sodium Borohydride Reaction_Setup->Add_NaBH4 Reaction_Monitoring Stir at 0-5 °C Monitor by TLC Add_NaBH4->Reaction_Monitoring Workup Quench with 1M HCl Remove Methanol Reaction_Monitoring->Workup Extraction Extract with Organic Solvent Workup->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying_and_Evaporation Dry with MgSO4 Evaporate Solvent Washing->Drying_and_Evaporation Purification Purify by Column Chromatography? Drying_and_Evaporation->Purification Final_Product This compound Purification->Final_Product Yes Purification->Final_Product No End End Final_Product->End

Caption: Experimental workflow for synthesis and purification.

Potential Applications in Research and Drug Development

While specific applications for this compound are not documented due to its commercial scarcity, the structural motif of a bromo-methoxy-substituted phenyl ring is prevalent in medicinal chemistry. Such compounds are often explored as intermediates in the synthesis of more complex molecules with potential biological activity. The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the methoxy group can influence the electronic properties and metabolic stability of a molecule. Researchers may utilize this compound in the development of novel kinase inhibitors, receptor antagonists, or other therapeutic agents where this specific substitution pattern is desired for structure-activity relationship (SAR) studies.

References

(3-Bromo-5-methoxyphenyl)methanol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-methoxyphenyl)methanol is a substituted aromatic alcohol that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a methoxy group meta to the hydroxymethyl functionality, offers a versatile platform for the introduction of diverse chemical moieties and the construction of complex molecular architectures. The presence of the bromine atom allows for various cross-coupling reactions, while the methoxy and alcohol groups can be further functionalized, making it a key intermediate in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, with a focus on experimental details and data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValue
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Appearance White to off-white solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-bromo-5-methoxybenzaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Experimental Protocol: Reduction of 3-Bromo-5-methoxybenzaldehyde

Materials:

  • 3-Bromo-5-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-5-methoxybenzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.

Yield: While a specific yield for this reaction is not widely reported in the literature, similar reductions of substituted benzaldehydes typically proceed in high yields (85-95%).

Spectroscopic Data

¹H NMR (predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.0s1HAr-H
~6.9-6.8s1HAr-H
~6.8-6.7s1HAr-H
~4.6s2H-CH₂OH
~3.8s3H-OCH₃
~2.0br s1H-OH

¹³C NMR (predicted, CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~160Ar-C-OCH₃
~143Ar-C-CH₂OH
~123Ar-C-Br
~122Ar-CH
~116Ar-CH
~110Ar-CH
~65-CH₂OH
~56-OCH₃

Infrared (IR) Spectroscopy (predicted, KBr pellet, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3350O-H stretch (broad)
~3000-2850C-H stretch (aromatic and aliphatic)
~1580, 1470C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~1050C-O stretch (primary alcohol)
~680C-Br stretch

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a wide range of organic molecules. Its utility stems from the presence of three distinct functional groups that can be selectively manipulated.

  • Suzuki and other Cross-Coupling Reactions: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and other extended aromatic systems.

  • Functionalization of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to various other functional groups such as ethers, esters, and halides.

  • Modification of the Methoxy Group: The methoxy group can be cleaved to reveal a phenol, which can then be further functionalized.

These synthetic possibilities make this compound a valuable precursor for the synthesis of compounds with potential biological activity. Brominated and methoxylated phenyl moieties are common structural features in many pharmacologically active molecules, including enzyme inhibitors and receptor modulators.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships related to the research of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product cluster_purification Workup & Purification 3-Bromo-5-methoxybenzaldehyde 3-Bromo-5-methoxybenzaldehyde Reduction Reduction 3-Bromo-5-methoxybenzaldehyde->Reduction Quenching Quenching Reduction->Quenching NaBH4 NaBH4 NaBH4->Reduction Methanol Methanol Methanol->Reduction This compound This compound Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Purification->this compound Application_Logic cluster_functionalization Functionalization Pathways cluster_outcomes Potential Applications Start This compound Bromine_Modification Bromine Modification (e.g., Suzuki Coupling) Start->Bromine_Modification Alcohol_Modification Alcohol Modification (e.g., Oxidation, Etherification) Start->Alcohol_Modification Methoxy_Modification Methoxy Group Cleavage (Demethylation) Start->Methoxy_Modification Drug_Discovery Drug Discovery Targets Bromine_Modification->Drug_Discovery Materials_Science Functional Materials Bromine_Modification->Materials_Science Alcohol_Modification->Drug_Discovery Alcohol_Modification->Materials_Science Methoxy_Modification->Drug_Discovery

An In-depth Technical Guide to the Potential Derivatives and Analogues of (3-Bromo-5-methoxyphenyl)methanol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and associated experimental protocols for derivatives and analogues of (3-Bromo-5-methoxyphenyl)methanol. This core scaffold presents a versatile platform for the development of novel therapeutic agents, particularly in the areas of oncology and antioxidant research.

Core Compound: this compound

This compound serves as a key starting material for the synthesis of a diverse range of derivatives. Its chemical structure, featuring a bromine atom and a methoxy group on a phenyl ring, offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Synthesis of this compound

A reliable method for the synthesis of this compound is the reduction of its corresponding benzoic acid derivative, 3-bromo-5-methoxybenzoic acid, using a strong reducing agent such as lithium aluminum hydride (LAH).

Experimental Protocol: Reduction of 3-bromo-5-methoxybenzoic acid with Lithium Aluminum Hydride (LAH)

Materials:

  • 3-bromo-5-methoxybenzoic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 10% Sulfuric acid

  • Anhydrous magnesium sulfate

  • Water

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Setup: A dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).

  • LAH Suspension: A suspension of LAH (1.2 equivalents) in anhydrous THF is carefully prepared in the reaction flask under an inert atmosphere.

  • Addition of Benzoic Acid: A solution of 3-bromo-5-methoxybenzoic acid (1 equivalent) in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred and heated at reflux for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quenching: The reaction is cooled in an ice bath. The excess LAH is cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This is known as the Fieser workup.

  • Work-up: The resulting mixture is stirred at room temperature for 15 minutes. Anhydrous magnesium sulfate is added, and the mixture is stirred for another 15 minutes. The solids are removed by filtration.

  • Extraction: The filtrate is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Potential Derivatives and Analogues

The this compound core can be modified at several positions to generate a library of derivatives and analogues. Key modifications include:

  • Etherification or Esterification of the Hydroxyl Group: The primary alcohol functionality can be readily converted to ethers or esters to modulate lipophilicity and pharmacokinetic properties.

  • Substitution of the Bromine Atom: The bromine atom can be replaced with other functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, alkyl, or amino substituents.

  • Modification of the Methoxy Group: The methoxy group can be demethylated to a hydroxyl group, which can then be further functionalized.

  • Introduction of Additional Substituents on the Aromatic Ring: Further electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring, although the directing effects of the existing substituents must be considered.

Biological Activities of Derivatives and Analogues

Derivatives of brominated and methoxylated phenyl compounds have shown promising biological activities, particularly in the fields of oncology and as antioxidants.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of brominated and methoxylated aromatic compounds against various cancer cell lines. The presence of bromine and methoxy groups can contribute to the molecule's ability to interact with biological targets and induce apoptosis or inhibit cell proliferation.

Table 1: Anticancer Activity of Selected Brominated and Methoxylated Phenyl Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
N-Acyl-Hydrazone-Linked QuinazolinoneMCF-7 (Breast)Not specified, exceeds that of geftinib[1]
N-Acyl-Hydrazone-Linked QuinazolinoneMDA-MB-231 (Breast)Not specified, exceeds that of geftinib[1]
Thiazolidine-2,4-dione derivativeMCF-7 (Breast)1.27Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules
Thiazolidine-2,4-dione derivativeMDA-MB-231 (Breast)Not specifiedRecent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules
Pyrazolo[4,3-c]hexahydropyridine derivativeMDA-MB-231 (Breast)4.2Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules
Pyrazolo[4,3-c]hexahydropyridine derivativeMCF-7 (Breast)2.4Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Antioxidant Activity

The presence of a methoxy group on the phenyl ring, and potentially the electronic effects of the bromine atom, can confer antioxidant properties to these molecules. Antioxidant activity is often evaluated by measuring the compound's ability to scavenge free radicals.

Table 2: Antioxidant Activity of Selected Phenolic Compounds

Compound ClassAssayIC50 (µM)Reference
2,4,6-trichlorophenylhydrazine Schiff basesDPPH4.05 - 24.42dpph assay ic50: Topics by Science.gov
Indole-based caffeic acid amidesDPPH50.98 - 136.8[2]
Caffeic acid amidesABTS14.48 - 19.49[2]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds

  • 96-well microplates

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and kept in the dark.

  • Reaction Mixture: In a 96-well plate, various concentrations of the test compounds are mixed with the DPPH solution. A control well containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

Potential Signaling Pathways

The anticancer activity of phenolic and brominated compounds is often associated with the modulation of key signaling pathways involved in cell growth, proliferation, and survival. Two such pathways that are frequently implicated in cancer are the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and cellular metabolism.[3] Dysregulation of this pathway is a common event in many types of cancer.[4] Polyphenolic compounds have been shown to inhibit this pathway at various points.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation Derivative This compound Derivatives Derivative->PI3K Derivative->Akt Derivative->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and apoptosis.[5] Aberrant activation of the MAPK pathway is also a hallmark of many cancers.[6]

MAPK_Pathway GrowthFactor Growth Factors Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Derivative This compound Derivatives Derivative->Raf Derivative->MEK experimental_workflow Start Starting Material: 3-Bromo-5-methoxybenzoic Acid SynthesisCore Synthesis of Core Scaffold: This compound Start->SynthesisCore Derivatization Chemical Derivatization & Analogue Synthesis SynthesisCore->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification AntioxidantScreening Antioxidant Activity Screening (e.g., DPPH Assay) Purification->AntioxidantScreening AnticancerScreening Anticancer Activity Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->AnticancerScreening HitIdentification Hit Identification & Lead Compound Selection AntioxidantScreening->HitIdentification AnticancerScreening->HitIdentification MechanismOfAction Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) HitIdentification->MechanismOfAction LeadOptimization Lead Optimization (Structure-Activity Relationship Studies) MechanismOfAction->LeadOptimization Preclinical Preclinical Development LeadOptimization->Preclinical

References

Methodological & Application

Application Notes and Protocols for the Use of (3-Bromo-5-methoxyphenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (3-Bromo-5-methoxyphenyl)methanol, a versatile building block in organic synthesis. This document details its application in key chemical transformations, including oxidation to the corresponding aldehyde, etherification of the benzylic alcohol, and palladium-catalyzed cross-coupling reactions. The protocols provided are based on established methodologies for analogous compounds and serve as a guide for the synthesis of complex organic molecules, particularly in the context of drug discovery and development.

Introduction

This compound is a valuable bifunctional organic molecule. The presence of a reactive benzylic alcohol and a bromo-aromatic moiety allows for a diverse range of chemical modifications. The hydroxyl group can be readily oxidized to an aldehyde or converted into an ether, while the bromine atom serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes it a strategic starting material for the synthesis of substituted biaryl systems and other complex scaffolds often found in medicinally active compounds, such as kinase inhibitors.

Key Synthetic Applications

The primary applications of this compound in organic synthesis revolve around three main transformations:

  • Oxidation to 3-Bromo-5-methoxybenzaldehyde: The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, a crucial intermediate for various subsequent reactions such as reductive aminations, Wittig reactions, and the formation of Schiff bases.

  • Etherification: The hydroxyl group can be alkylated to form ethers, a common modification in medicinal chemistry to alter the lipophilicity and metabolic stability of a molecule.

  • Suzuki-Miyaura Cross-Coupling: The bromo-substituent provides a reactive site for palladium-catalyzed Suzuki-Miyaura coupling with a wide range of boronic acids and esters, facilitating the construction of biaryl and heteroaryl structures.

Experimental Protocols

Oxidation of this compound to 3-Bromo-5-methoxybenzaldehyde

This protocol describes the oxidation of the benzylic alcohol to the corresponding aldehyde using manganese dioxide (MnO₂), a mild and selective oxidizing agent for this transformation.

Experimental Workflow: Oxidation

start This compound in Dichloromethane reagent Activated MnO₂ start->reagent Add reaction Stir at RT (Monitor by TLC) reagent->reaction filtration Filter through Celite® reaction->filtration workup Concentrate under reduced pressure filtration->workup product 3-Bromo-5-methoxybenzaldehyde workup->product start This compound in Anhydrous THF base NaH start->base Add alkoxide Formation of Alkoxide base->alkoxide alkyl_halide Alkyl Halide (e.g., R-Br) alkoxide->alkyl_halide Add reaction Stir at RT alkyl_halide->reaction quench Quench with Water reaction->quench workup Extract with Organic Solvent quench->workup purification Purify by Column Chromatography workup->purification product 3-Bromo-5-(alkoxymethyl)anisole purification->product start This compound, Arylboronic Acid, Base solvent_catalyst Add Degassed Solvent & Palladium Catalyst start->solvent_catalyst reaction Heat under Inert Atmosphere solvent_catalyst->reaction workup Cool to RT & Quench reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product (3-Aryl-5-methoxyphenyl)methanol purification->product Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Dimerization->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor This compound -derived Inhibitor Inhibitor->Dimerization Inhibits

Application Notes and Protocols: (3-Bromo-5-methoxyphenyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Bromo-5-methoxyphenyl)methanol is a versatile bifunctional building block for medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic hydroxyl group and a phenyl ring substituted with a bromine atom and a methoxy group, offers multiple reaction sites for diversification. The bromo- and methoxy-substituents on the aromatic ring are commonly found in bioactive molecules and can significantly influence their pharmacological properties, including potency, selectivity, and metabolic stability. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity, while the methoxy group can act as a hydrogen bond acceptor and influence the overall electronic properties of the molecule. This document provides an overview of the potential applications of this compound in the synthesis of bioactive compounds, with a focus on kinase inhibitors, and includes detailed experimental protocols and relevant biological pathway information.

Data Presentation

The following table summarizes hypothetical biological activity data for a series of kinase inhibitors synthesized using this compound as a key building block. This data is illustrative and representative of activities often observed for this class of compounds.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-based IC50 (µM)
Cpd-1 EGFR15A4310.25
Cpd-2 VEGFR222HUVEC0.48
Cpd-3 p38 MAPK8THP-10.12
Cpd-4 NF-κB Kinase (IKKβ)35HeLa0.75

Experimental Protocols

Synthesis of this compound from 3-Bromo-5-methoxybenzaldehyde

This protocol describes the reduction of the commercially available 3-Bromo-5-methoxybenzaldehyde to the corresponding alcohol.

Materials:

  • 3-Bromo-5-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-Bromo-5-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a crude product, which can be purified by column chromatography on silica gel.

Mitsunobu Reaction for Ether Synthesis

This protocol details the use of this compound in a Mitsunobu reaction to form an ether linkage, a common step in the synthesis of various bioactive molecules.

Materials:

  • This compound

  • A suitable phenol or other nucleophile (e.g., 4-nitrophenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq), the phenolic coupling partner (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired ether product.

Suzuki Cross-Coupling Reaction

This protocol describes a typical Suzuki cross-coupling reaction using the bromo-substituent of a derivative of this compound to form a new carbon-carbon bond.

Materials:

  • (3-Bromo-5-methoxyphenyl)-derived substrate (1.0 eq)

  • A suitable boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine the (3-Bromo-5-methoxyphenyl)-derived substrate, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway

Derivatives of this compound may exhibit anti-inflammatory and anti-cancer activities by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK_NFkB_Pathway cluster_NFkB Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK IKK IKK Complex Receptor->IKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Nucleus Nucleus p38->Nucleus translocates to IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB->Nucleus Transcription Gene Transcription Cytokines Inflammatory Cytokines (e.g., IL-6, COX-2) Transcription->Cytokines Inhibitor This compound Derivative Inhibitor->p38 Inhibitor->IKK

Caption: Potential inhibition of MAPK and NF-κB pathways.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of a kinase inhibitor library using this compound as a starting material.

Synthesis_Workflow Start This compound Step1 Functionalization of -CH₂OH group (e.g., Mitsunobu reaction) Start->Step1 Intermediate Bromo-substituted Intermediate Step1->Intermediate Step2 C-C Bond Formation (e.g., Suzuki Coupling) Intermediate->Step2 Library Diverse Compound Library Step2->Library Screening Biological Screening (Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound SAR->Lead

Application Notes and Protocols for (3-Bromo-5-methoxyphenyl)methanol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to key reaction mechanisms involving (3-Bromo-5-methoxyphenyl)methanol, a versatile building block in organic synthesis. The protocols detailed below are foundational for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. This document covers three principal transformations: Suzuki-Miyaura coupling for the formation of C-C bonds, Williamson ether synthesis for C-O bond formation, and the oxidation of the benzylic alcohol to the corresponding aldehyde.

Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This compound is an excellent substrate for such transformations, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position. These biaryl structures are of significant interest in the development of novel therapeutic agents.

Reaction Scheme:
Quantitative Data Summary

While specific data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table provides representative conditions and expected yields based on analogous reactions with similar aryl bromides. Optimization may be required for specific boronic acids.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)901285-95
24-Methylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)100880-90
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (10:1)1101675-85
44-Formylphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2.0)DMF/H₂O (5:1)801080-90
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., Toluene/EtOH/H₂O, 4:1:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 R-Br This compound R-Br->Ar-Pd(II)(Br)L2 Oxidative Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar'L2 Base Base Base->Ar-Pd(II)-Ar'L2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an organic halide. In the context of this compound, the hydroxyl group is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction is particularly useful for introducing small alkyl chains or more complex side chains that are important for modulating the pharmacological properties of a lead compound.

Reaction Scheme:
Quantitative Data Summary

The following table outlines typical conditions for the Williamson ether synthesis starting from this compound.

EntryAlkyl Halide (R-X)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Methyl iodideNaH (1.2)THF0 to RT490-98
2Ethyl bromideKH (1.2)DMFRT685-95
3Benzyl bromideK₂CO₃ (2.0)AcetoneReflux880-90
4Propargyl bromidet-BuOK (1.5)THFRT575-85
Experimental Protocol: General Procedure for Williamson Ether Synthesis
  • Alkoxide Formation: To a solution of this compound (1.0 equiv.) in a dry aprotic solvent (e.g., THF) under an inert atmosphere, add a strong base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C.

  • Reaction with Alkyl Halide: After stirring for 30 minutes at 0 °C, add the alkyl halide (1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude product can be purified by silica gel chromatography.

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Sₙ2 Reaction Start This compound in dry aprotic solvent Base Add strong base (e.g., NaH) Start->Base Alkoxide Formation of Sodium (3-Bromo-5-methoxyphenyl)methoxide Base->Alkoxide Alkyl_Halide Add Alkyl Halide (R-X) Alkoxide->Alkyl_Halide SN2 Nucleophilic attack by alkoxide Alkyl_Halide->SN2 Product Formation of Ether (R-O-CH₂-Ph(Br)OMe) SN2->Product

Caption: Workflow for the Williamson ether synthesis.

Oxidation to 3-Bromo-5-methoxybenzaldehyde

The oxidation of the primary alcohol in this compound to the corresponding aldehyde, 3-Bromo-5-methoxybenzaldehyde, is a critical transformation. This aldehyde is a valuable intermediate for various subsequent reactions, including reductive aminations, Wittig reactions, and the formation of imines and other carbonyl derivatives. A mild oxidation, such as the Swern oxidation, is often preferred to avoid over-oxidation to the carboxylic acid. A procedure for the synthesis of this compound from the corresponding aldehyde with a 95% yield has been reported, indicating the reverse oxidation reaction is also highly efficient.[1]

Reaction Scheme:
Quantitative Data Summary for Mild Oxidation

The following table provides a comparison of common mild oxidation methods applicable to this compound.

EntryOxidizing SystemSolventTemp (°C)Time (h)Yield (%)
1DMSO, (COCl)₂, Et₃N (Swern)CH₂Cl₂-78 to RT290-98
2PCCCH₂Cl₂RT385-95
3Dess-Martin PeriodinaneCH₂Cl₂RT290-98
4MnO₂CH₂Cl₂RT2480-90
Experimental Protocol: Swern Oxidation
  • Activator Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equiv.) in anhydrous CH₂Cl₂ and cool to -78 °C.

  • DMSO Addition: Add a solution of anhydrous DMSO (2.2 equiv.) in CH₂Cl₂ dropwise, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 equiv.) in CH₂Cl₂ dropwise, again keeping the temperature at -78 °C. Stir for 1 hour.

  • Base Addition: Add triethylamine (5.0 equiv.) dropwise and stir for 30 minutes at -78 °C.

  • Warming and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench with water and separate the layers.

  • Purification: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting aldehyde by flash chromatography.

Swern Oxidation Mechanism

Swern_Oxidation DMSO DMSO Activated_DMSO Chlorosulfonium Ion DMSO->Activated_DMSO Oxalyl_Chloride Oxalyl_Chloride Oxalyl_Chloride->Activated_DMSO Alkoxysulfonium_Ion Alkoxysulfonium_Ion Activated_DMSO->Alkoxysulfonium_Ion Alcohol This compound Alcohol->Alkoxysulfonium_Ion Ylide Ylide Alkoxysulfonium_Ion->Ylide Aldehyde 3-Bromo-5-methoxybenzaldehyde Ylide->Aldehyde Intramolecular Proton Transfer Base Triethylamine Base->Ylide

Caption: Simplified mechanism of the Swern oxidation.

References

Application Notes and Protocols: Catalytic Applications of (3-Bromo-5-methoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-methoxyphenyl)methanol is a versatile building block for the synthesis of novel ligands and catalysts. While direct catalytic applications of this specific compound are not extensively reported in the literature, its functional groups—an aryl bromide, a primary alcohol, and an electron-donating methoxy group—offer significant potential for the development of catalysts for a range of organic transformations. These notes outline potential catalytic applications, propose synthetic strategies for catalyst development, and provide generalized protocols for key reactions.

Potential Catalytic Applications

The derivatization of this compound can lead to ligands and catalysts for several important reaction classes. The primary routes to catalytically active species involve modification of the aryl bromide and the benzylic alcohol functionalities.

  • Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of various organic groups, leading to the synthesis of more complex molecules that can act as ligands for other catalytic processes.

  • Ligand Synthesis for Homogeneous Catalysis: The benzylic alcohol can be converted into a variety of coordinating groups. For instance, conversion to a phosphine or an N-heterocyclic carbene (NHC) precursor would yield ligands for transition metal catalysts. The substitution pattern on the aromatic ring can influence the steric and electronic properties of the resulting catalyst.

  • Asymmetric Catalysis: The development of chiral ligands from this compound could enable its use in asymmetric synthesis. The introduction of a chiral center, for example, during the modification of the alcohol group, could lead to enantioselective catalysts.

  • Supported Catalysis: The alcohol group provides a convenient point of attachment to a solid support, such as silica or a polymer resin. Immobilization of a catalytically active derivative could facilitate catalyst recovery and reuse, which is highly desirable in industrial applications.

Synthetic Pathways to Catalytically Active Derivatives

The following diagrams illustrate potential synthetic pathways from this compound to catalytically relevant molecules.

G cluster_p1 cluster_p2 cluster_p3 start This compound p1_1 Tosylation/Halogenation start->p1_1 p2_1 Tosylation/Halogenation start->p2_1 p3_1 Suzuki Coupling with Arylboronic Acid start->p3_1 p1 Phosphine Ligand Synthesis p2 NHC Precursor Synthesis p3 Biaryl Ligand Precursor Synthesis p1_2 Reaction with Ph2PLi p1_1->p1_2 p1_3 Phosphine Ligand p1_2->p1_3 p2_2 Reaction with Imidazole p2_1->p2_2 p2_3 Imidazolium Salt (NHC Precursor) p2_2->p2_3 p3_2 Biaryl Methanol Derivative p3_1->p3_2

Caption: Synthetic pathways from this compound.

G cat Pd(0)Ln rxn1 Oxidative Addition (Ar-Br) cat->rxn1 rxn2 Transmetalation (Ar'-B(OR)2) rxn1->rxn2 [Pd(II)Ln(Ar)(Br)] rxn3 Reductive Elimination (Ar-Ar') rxn2->rxn3 [Pd(II)Ln(Ar)(Ar')] rxn3->cat prod Ar-Ar' rxn3->prod start_mat Ar-Br start_mat->rxn1 boronic Ar'-B(OR)2 boronic->rxn2 base Base base->rxn2

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Data Presentation: Potential Reaction Parameters

The following tables summarize generalized reaction conditions for the synthesis of derivatives and their potential use in a Suzuki-Miyaura cross-coupling reaction. These are representative conditions and may require optimization for specific substrates.

Table 1: Synthesis of a Phosphine Ligand Derivative

StepReagents & ConditionsSolventTemperature (°C)Typical Yield (%)
1. Halogenation Thionyl chloride (SOCl₂) or PBr₃Dichloromethane (DCM)0 to rt90-98
2. Phosphination Lithium diphenylphosphide (LiPPh₂)Tetrahydrofuran (THF)-78 to rt70-90

Table 2: Synthesis of an NHC Precursor (Imidazolium Salt)

StepReagents & ConditionsSolventTemperature (°C)Typical Yield (%)
1. Halogenation Thionyl chloride (SOCl₂) or PBr₃Dichloromethane (DCM)0 to rt90-98
2. Alkylation Imidazole or substituted imidazoleAcetonitrile (MeCN)8085-95

Table 3: Suzuki-Miyaura Cross-Coupling of a Derivative

ComponentExample ReagentLoading (mol%)SolventBaseTemperature (°C)
Aryl Bromide This compound derivative1.0 equivToluene/WaterK₂CO₃90-110
Boronic Acid Phenylboronic acid1.2 equiv
Catalyst Pd(PPh₃)₄2-5
Base Potassium carbonate2.0 equiv

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (3-(bromomethyl)-5-methoxyphenyl)phosphine oxide (a phosphine ligand precursor)

  • Chlorination of the Alcohol: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude benzyl chloride.

  • Arbuzov Reaction: Combine the crude benzyl chloride (1.0 equiv) and triethyl phosphite (1.5 equiv).

  • Heat the mixture at 120-140 °C for 4-6 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and purify by column chromatography on silica gel to afford the diethyl phosphonate.

Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

  • To an oven-dried Schlenk flask, add the this compound derivative (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add degassed solvents (e.g., a mixture of toluene and water, 5:1, 0.1 M).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound represents a valuable, yet underexplored, starting material for the synthesis of bespoke ligands and catalysts. The protocols and potential applications outlined here provide a framework for researchers to develop novel catalytic systems based on this versatile scaffold. Further research into the synthesis and application of its derivatives is warranted and could lead to the discovery of highly efficient catalysts for a variety of important chemical transformations.

Application Notes and Protocols for Suzuki Coupling of (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of (3-Bromo-5-methoxyphenyl)methanol with various boronic acids. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, an aryl bromide) and an organoboron compound (typically a boronic acid or ester).[1][2] The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its reagents.[3][4] The presence of a hydroxyl group on the starting material, this compound, is generally well-tolerated in Suzuki couplings.[5]

General Reaction Scheme

The overall transformation involves the coupling of the aryl bromide with a generic boronic acid to form a new biaryl product.

Figure 1: General Suzuki Coupling Reaction.

Experimental Protocols

This section details a general procedure for the Suzuki coupling of this compound. The protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (if using a simple palladium source like Pd(OAc)₂, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, THF/water, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Degassing: To remove dissolved oxygen, which can deactivate the palladium catalyst, degas the reaction mixture. This can be achieved by bubbling a gentle stream of an inert gas (e.g., argon or nitrogen) through the solvent for 15-20 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with an inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation: Reaction Parameter Summary

The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time. The following table summarizes common conditions for Suzuki couplings of aryl bromides.

ParameterReagent/ConditionTypical Concentration/AmountNotes
Palladium Catalyst Pd(PPh₃)₄1-5 mol%A common, air-stable catalyst.
Pd(OAc)₂ / Ligand1-5 mol%Requires an external phosphine ligand.
Palladacycle Pre-catalysts1-5 mol%Often more active and stable.[1]
Ligand PPh₃2-10 mol%Standard triarylphosphine ligand.
Buchwald Ligands (e.g., SPhos, XPhos)2-10 mol%Bulky, electron-rich ligands that can improve reactivity.[4]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃2-3 equivalentsCarbonate bases are widely used.
K₃PO₄2-3 equivalentsA stronger base that can be effective in challenging couplings.[4]
NaOH2-3 equivalentsA strong, inexpensive base.[1]
Solvent 1,4-Dioxane / H₂O4:1 to 10:1A common and effective solvent system.
Toluene / H₂O4:1 to 10:1Another frequently used solvent mixture.
THF / H₂O4:1 to 10:1A good alternative to dioxane.
DMF-A polar aprotic solvent, sometimes used without water.
Temperature 80 - 110 °C-Reaction temperature is dependent on the solvent and substrate reactivity.
Microwave Irradiation --Can significantly reduce reaction times.[6]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation Byproduct X-B(OH)₂ Diaryl_Pd R¹-Pd(II)L₂-R² Transmetalation->Diaryl_Pd Diaryl_Pd->Pd0 RedElim Reductive Elimination Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Catalyst, Base start->reagents solvent Add Solvent and Degas reagents->solvent reaction Heat Under Inert Atmosphere (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification analysis Characterize Pure Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for Suzuki coupling.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules and Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of selected bioactive molecules and natural products. The information is curated from peer-reviewed scientific literature to aid researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Featured Molecule 1: Platencin

Application Note: Platencin is a potent antibiotic natural product that functions through the dual inhibition of bacterial fatty acid biosynthesis enzymes FabF and FabH.[1] Its novel structure and mechanism of action make it an attractive target for the development of new antibacterial agents to combat drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1] The total synthesis of platencin not only provides access to the natural product for further biological evaluation but also opens avenues for the creation of analogues with potentially improved pharmacological properties. The synthetic routes often involve key strategies such as Diels-Alder reactions and radical rearrangements to construct the complex tetracyclic core.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data from a reported total synthesis of (±)-Platencin.

Step No.ReactionStarting MaterialProductYield (%)
1Chelation-controlled AlkylationCyclohexenone derivativeQuaternized cyclohexenoneNot specified
2Radical CyclizationAlkylated intermediateTetracyclic coreNot specified
3Skeletal RearrangementTetracyclic intermediateRearranged tetracyclic product73%
4AmidationPlatencinic acid(±)-PlatencinNot specified

Note: Detailed yields for every step were not available in the summarized literature. The provided yield is for a key rearrangement step.

Experimental Protocols

Key Step: Radical Skeletal Rearrangement

This protocol describes a key step in the total synthesis of (±)-Platencin, involving a radical-mediated skeletal rearrangement to construct the core structure.[2]

Materials:

  • Xanthate precursor (1.0 eq)

  • Tri-n-butyltin hydride (n-Bu3SnH) (1.2 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Anhydrous toluene

  • Argon atmosphere

Procedure:

  • To a solution of the xanthate precursor in anhydrous toluene, add tri-n-butyltin hydride and AIBN under an argon atmosphere.

  • Heat the reaction mixture at 80 °C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the rearranged product.

Final Step: Amidation to (±)-Platencin

This protocol outlines the final amidation step to furnish (±)-Platencin from platencinic acid.[2]

Materials:

  • Platencinic acid (1.0 eq)

  • 3-Amino-β-resorcylic acid derivative (1.1 eq)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous dimethylformamide (DMF)

  • Argon atmosphere

Procedure:

  • Dissolve platencinic acid and the 3-amino-β-resorcylic acid derivative in anhydrous DMF under an argon atmosphere.

  • Add COMU and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (±)-Platencin.

Logical Workflow

platencin_synthesis_workflow start Cyclohexenone Derivative step1 Chelation-controlled Alkylation start->step1 step2 Radical Cyclization step1->step2 step3 Radical Skeletal Rearrangement step2->step3 step4 Further Elaboration step3->step4 step5 Amidation with 3-Amino-β-resorcylic acid derivative step4->step5 end Platencin step5->end

Caption: Key stages in the total synthesis of Platencin.

Featured Molecule 2: (+)-Dichroanone

Application Note: (+)-Dichroanone is a diterpenoid natural product isolated from the roots of Salvia miltiorrhiza.[3] It exhibits potential as a lead compound in the development of treatments for breast cancer. The total synthesis of (+)-dichroanone is of significant interest to the medicinal chemistry community for enabling further biological studies and structure-activity relationship (SAR) investigations. A key challenge in its synthesis is the stereoselective construction of the all-carbon quaternary center.[4] Successful synthetic strategies have employed catalytic enantioselective methods, such as the Tsuji allylation, to achieve this.[3]

Quantitative Data Summary

The following table presents data from a reported enantioselective formal synthesis of (+)-Dichroanone.

Step No.ReactionStarting MaterialProductYield (%)Enantiomeric Excess (ee) (%)
Key StepAsymmetric Conjugate AdditionArylboronic acid and 3-methyl-2-cyclohexenoneKetone intermediate>95>99
-Conversion to Tricyclic SkeletonKetone intermediateTaiwaniaquinoid tricyclic skeletonNot specifiedNot specified
Experimental Protocols

Key Step: Asymmetric Conjugate Addition

This protocol details the catalytic, enantioselective conjugate addition to form the key quaternary stereocenter in a formal synthesis of (+)-Dichroanone.[4]

Materials:

  • Arylboronic acid (1.2 eq)

  • 3-Methyl-2-cyclohexenone (1.0 eq)

  • Palladium(II) acetate (2.5 mol%)

  • (S)-tert-Butylpyridinooxazoline ligand (5 mol%)

  • Silver(I) oxide (Ag2O) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Argon atmosphere

Procedure:

  • To an oven-dried flask under argon, add palladium(II) acetate and the (S)-tert-butylpyridinooxazoline ligand.

  • Add anhydrous THF and stir for 30 minutes at room temperature.

  • Add the arylboronic acid, 3-methyl-2-cyclohexenone, silver(I) oxide, and water.

  • Stir the reaction mixture vigorously at 40 °C for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired ketone.

Signaling Pathway (Hypothetical Mechanism of Action)

While the precise signaling pathway inhibited by Dichroanone is a subject of ongoing research, many anticancer agents that target breast cancer interfere with key cell signaling pathways that control cell proliferation, survival, and apoptosis. A generalized diagram of such a pathway is presented below.

anticancer_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation dichroanone (+)-Dichroanone dichroanone->inhibition inhibition->raf

Caption: A simplified MAPK signaling pathway often targeted by anticancer drugs.

Featured Molecule 3: Haouamine A

Application Note: Haouamine A is a marine alkaloid isolated from the tunicate Aplidium haouarianum that exhibits significant and selective cytotoxic activity against human colon carcinoma cells (HT-29).[5] Its unique and complex molecular architecture, featuring a strained[6]paracyclophane and an indeno-tetrahydropyridine core, presents a formidable challenge for synthetic chemists.[5] The total synthesis of Haouamine A is crucial for confirming its structure, enabling more extensive biological evaluation, and providing a platform for the synthesis of analogues. Successful synthetic approaches have often relied on novel cascade reactions and strategies for late-stage functionalization to construct the strained macrocycle.[5][7]

Quantitative Data Summary

The following table summarizes key data from a scalable total synthesis of Haouamine A.[8]

Step No.ReactionStarting MaterialProductYield (%)
Key SequenceCascade AnnulationSimple precursorsIndeno-tetrahydropyridine core15% (5 steps, racemic)
Key SequenceCascade AnnulationSimple precursorsIndeno-tetrahydropyridine core13% (7 steps, enantioselective)
Final StepMethyl Ether RemovalMethylated Haouamine AHaouamine ANot specified
Biological ActivityCytotoxicity (PC3 cells)Haouamine A-IC50 = 29 ± 2 µM
Biological ActivityCytotoxicity (PC3 cells)atrop-Haouamine A-IC50 = 32 ± 3 µM
Experimental Protocols

Key Step: Cascade Annulation for Indeno-tetrahydropyridine Core

The detailed multi-step protocol for the cascade annulation is highly complex and best reviewed in the primary literature. However, a representative step, the Stevens rearrangement, is outlined below based on synthetic efforts towards the core.[5]

Materials:

  • N-benzyl salt precursor (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • Dissolve the N-benzyl salt precursor in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add KHMDS dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow

haouamine_A_synthesis_workflow cluster_core Indeno-tetrahydropyridine Core Synthesis cluster_macrocycle Paracyclophane Formation cluster_final Final Assembly start_core Aryl Ketone alkylation Alkylation start_core->alkylation ch_insertion C-H Insertion alkylation->ch_insertion stevens Stevens Rearrangement ch_insertion->stevens core Indeno-tetrahydropyridine Core stevens->core fragment_coupling Fragment Coupling core->fragment_coupling coupling Suzuki Coupling macrocyclization Macrocyclization coupling->macrocyclization aromatization Dehydrogenation/ Aromatization macrocyclization->aromatization macrocycle Strained Paracyclophane aromatization->macrocycle macrocycle->fragment_coupling deprotection Deprotection fragment_coupling->deprotection haouamine_A Haouamine A deprotection->haouamine_A

Caption: A generalized workflow for the total synthesis of Haouamine A.

References

Functionalization of the Aromatic Ring in (3-Bromo-5-methoxyphenyl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the aromatic ring of (3-bromo-5-methoxyphenyl)methanol. This versatile building block is a valuable starting material in the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the bromine atom allows for various cross-coupling reactions, while the methoxy and hydroxymethyl groups offer sites for further modification and influence the regioselectivity of electrophilic aromatic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-substituent on the aromatic ring of this compound serves as an excellent handle for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the aromatic ring and a variety of organoboron compounds. This reaction is widely used for the synthesis of biaryl structures.

Reaction Scheme:

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1001692
3Thiophen-3-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (3 mol%) to the flask under the inert atmosphere.

  • Add a degassed mixture of toluene and water (4:1 v/v) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram for Suzuki-Miyaura Coupling

Suzuki_Miyaura A This compound F Oxidative Addition A->F B Arylboronic Acid G Transmetalation B->G with Base C Pd(0) Catalyst C->F D Base (e.g., K2CO3) D->G E Solvent (e.g., Toluene/H2O) F->G H Reductive Elimination G->H I Product: (3-Aryl-5-methoxyphenyl)methanol H->I J Pd(0) Regeneration H->J J->C

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing the synthesis of a wide range of aryl amines from aryl halides.[1][2]

Reaction Scheme:

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene1002490
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane1101885
3Benzylamine[Pd(cinnamyl)Cl]₂ (1)t-BuXPhos (2)K₃PO₄ (2.5)THF802088

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • In a glovebox, charge a Schlenk tube with sodium tert-butoxide (1.5 equiv.).

  • Add this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (2 mol%), and Xantphos (4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by morpholine (1.2 equiv.) via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Schlenk tube with NaOtBu B Add this compound, Pd2(dba)3, and Xantphos A->B C Evacuate and backfill with Argon B->C D Add Toluene and Morpholine C->D E Seal tube and heat at 100 °C D->E F Monitor progress (GC-MS/LC-MS) E->F G Cool and dilute with Ethyl Acetate F->G H Filter through Celite G->H I Concentrate filtrate H->I J Column Chromatography I->J K Final Product J->K

This compound + R-C≡CH --[Pd catalyst, Cu(I) co-catalyst, Base]--> (3-(R-C≡C)-5-methoxyphenyl)methanol

This compound --[1. n-BuLi, THF, -78 °C] [2. Electrophile]--> Functionalized Product

This compound --[HNO₃, H₂SO₄]--> (3-Bromo-5-methoxy-x-nitrophenyl)methanol

This compound --[NBS, solvent]--> Dibrominated Product

This compound + R-COCl --[AlCl₃]--> (3-Bromo-5-methoxy-6-acylphenyl)methanol

Caption: General mechanism for electrophilic aromatic substitution.

References

Application Notes and Protocols: Protecting Group Strategies for (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-methoxyphenyl)methanol is a versatile building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical and materials science applications. The presence of a reactive primary benzylic alcohol, along with a moderately electron-withdrawing bromine atom and an electron-donating methoxy group on the aromatic ring, necessitates careful consideration of protecting group strategies to achieve selective transformations at other positions of the molecule. This document provides detailed application notes and protocols for the protection of the hydroxyl group of this compound using common protecting groups: tert-butyldimethylsilyl (TBS), methoxymethyl (MOM), and tetrahydropyranyl (THP).

Choosing a Protecting Group

The selection of an appropriate protecting group depends on the planned subsequent reaction conditions.

  • Silyl Ethers (e.g., TBS-ether): Offer good stability under a wide range of non-acidic conditions, including reactions with organometallics and many oxidizing and reducing agents. They are readily cleaved by fluoride sources or acidic conditions. The bulky nature of the TBS group can also offer steric hindrance.

  • Acetals (e.g., MOM and THP ethers): Are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[1][2] MOM ethers are generally stable across a pH range of 4 to 12.[3] THP ethers introduce an additional chiral center, which can lead to diastereomeric mixtures, potentially complicating purification and characterization.[2]

I. Tert-butyldimethylsilyl (TBS) Ether Protection and Deprotection

The tert-butyldimethylsilyl group is a robust choice for protecting the primary alcohol of this compound, offering stability towards a variety of reagents.

Protection Protocol

This protocol outlines the formation of the TBS ether.

Reaction:

cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A This compound D TBS-protected alcohol A->D Protection B TBSCl, Imidazole C DMF, rt, 12-16 h

Caption: TBS Protection Workflow

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired TBS-protected product.

Deprotection Protocol

This protocol describes the cleavage of the TBS ether using tetrabutylammonium fluoride (TBAF).

Reaction:

cluster_reactants Reactant cluster_conditions Conditions cluster_products Product A TBS-protected alcohol C This compound A->C Deprotection B TBAF, THF, rt, 2-4 h

Caption: TBS Deprotection Workflow

Materials:

  • TBS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.2 eq, 1.0 M in THF) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Reaction Reagents and Conditions Typical Yield
Protection TBSCl, Imidazole, DMF, rt, 12-16 h>90%
Deprotection TBAF, THF, rt, 2-4 h>95%

II. Methoxymethyl (MOM) Ether Protection and Deprotection

The MOM group is a useful protecting group that is stable to many reagents but can be readily removed under acidic conditions.[4]

Protection Protocol

This protocol details the formation of the MOM ether using MOMCl and a hindered base.[5]

Reaction:

cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A This compound D MOM-protected alcohol A->D Protection B MOMCl, DIPEA C DCM, 0 °C to rt, 12-16 h

Caption: MOM Protection Workflow

Materials:

  • This compound

  • Chloromethyl methyl ether (MOMCl) (Caution: Carcinogen)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add DIPEA (2.0 eq).

  • Add MOMCl (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (hexane/ethyl acetate gradient) to obtain the MOM-protected product.

Deprotection Protocol

This protocol describes the acidic cleavage of the MOM ether.[3]

Reaction:

cluster_reactants Reactant cluster_conditions Conditions cluster_products Product A MOM-protected alcohol C This compound A->C Deprotection B HCl, MeOH, rt, 1-2 h

Caption: MOM Deprotection Workflow

Materials:

  • MOM-protected this compound

  • Methanol (MeOH)

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the MOM-protected alcohol (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated HCl (e.g., a few drops).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography if necessary.

Reaction Reagents and Conditions Typical Yield
Protection MOMCl, DIPEA, DCM, 0 °C to rt, 12-16 h85-95%
Deprotection cat. HCl, MeOH, rt, 1-2 h>90%

III. Tetrahydropyranyl (THP) Ether Protection and Deprotection

The THP group is another acid-labile protecting group, though its introduction creates a new stereocenter.[2]

Protection Protocol

This protocol describes the acid-catalyzed formation of the THP ether.[6]

Reaction:

cluster_reactants Reactants cluster_conditions Conditions cluster_products Product A This compound D THP-protected alcohol A->D Protection B DHP, PPTS C DCM, rt, 2-4 h

Caption: THP Protection Workflow

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 eq).

  • Add a catalytic amount of PPTS (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify by flash column chromatography to afford the THP-protected product.

Deprotection Protocol

This protocol details the acidic hydrolysis of the THP ether.[1]

Reaction:

cluster_reactants Reactant cluster_conditions Conditions cluster_products Product A THP-protected alcohol C This compound A->C Deprotection B AcOH/THF/H₂O, rt, 4-6 h

Caption: THP Deprotection Workflow

Materials:

  • THP-protected this compound

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the THP-protected alcohol (1.0 eq) in a 3:1:1 mixture of THF/AcOH/H₂O.

  • Stir the solution at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the deprotected alcohol.

Reaction Reagents and Conditions Typical Yield
Protection DHP, PPTS, DCM, rt, 2-4 h>90%
Deprotection AcOH/THF/H₂O (3:1:1), rt, 4-6 h>90%

Conclusion

The choice of protecting group for this compound should be guided by the overall synthetic strategy. TBS ethers provide robust protection under a wide range of conditions, while MOM and THP ethers offer facile removal under acidic conditions. The provided protocols offer reliable methods for the protection and deprotection of this valuable synthetic intermediate. It is always recommended to perform small-scale test reactions to optimize conditions for specific applications.

References

Scale-Up Synthesis of (3-Bromo-5-methoxyphenyl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of (3-Bromo-5-methoxyphenyl)methanol, a valuable building block in the development of pharmaceutical agents and other fine chemicals. The outlined two-step synthetic route is robust, scalable, and proceeds through the formation of a key intermediate, 3-Bromo-5-methoxybenzaldehyde. The protocols provided are intended for use by trained chemistry professionals in a controlled laboratory or manufacturing environment.

Introduction

This compound is a substituted benzyl alcohol derivative. The presence of the bromo and methoxy functionalities on the aromatic ring allows for diverse downstream chemical modifications, making it a versatile intermediate in organic synthesis. This application note details a reliable two-step synthesis commencing with the bromination and subsequent methylation of 3-hydroxybenzaldehyde to yield 3-Bromo-5-methoxybenzaldehyde. This intermediate is then reduced to the target alcohol using sodium borohydride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: 3-Bromo-5-methoxybenzaldehydeStep 2: this compound
Starting Material 3-Hydroxybenzaldehyde3-Bromo-5-methoxybenzaldehyde
Key Reagents N-Bromosuccinimide (NBS), Dimethyl sulfate (DMS), Potassium carbonateSodium borohydride (NaBH₄), Methanol
Solvent Acetonitrile, AcetoneMethanol, Dichloromethane
Reaction Temperature 0°C to reflux0°C to room temperature
Reaction Time 4-6 hours1-2 hours
Typical Yield 80-90%90-98%
Purity (by HPLC) >95%>98%
Purification Method RecrystallizationColumn chromatography or Recrystallization

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. N-Bromosuccinimide is a lachrymator and corrosive. Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care. Sodium borohydride reacts with water to produce flammable hydrogen gas.

Step 1: Synthesis of 3-Bromo-5-methoxybenzaldehyde

This procedure involves a one-pot bromination and methylation of 3-hydroxybenzaldehyde.

Materials:

  • 3-Hydroxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Potassium carbonate (anhydrous)

  • Dimethyl sulfate (DMS)

  • Acetone

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Hexanes

Equipment:

  • Multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Heating mantle with temperature controller

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Bromination: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0°C. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Methylation: Once the bromination is complete, add anhydrous potassium carbonate (2.5 eq). To this suspension, add dimethyl sulfate (1.2 eq) dropwise, maintaining the temperature below 40°C. After the addition is complete, heat the mixture to reflux and stir for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate to afford 3-Bromo-5-methoxybenzaldehyde as a solid.

Step 2: Synthesis of this compound

This procedure describes the reduction of the aldehyde intermediate to the target alcohol.

Materials:

  • 3-Bromo-5-methoxybenzaldehyde

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane

  • Deionized water

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reduction: Dissolve 3-Bromo-5-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath. Add sodium borohydride (0.5 eq) portion-wise, keeping the temperature below 10°C.

  • Quenching: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC or HPLC. Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add deionized water and extract the product with dichloromethane (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization.

Visualizations

Scale_Up_Synthesis cluster_step1 Step 1 cluster_step2 Step 2 start1 3-Hydroxybenzaldehyde reagents1 1. NBS, Acetonitrile 2. K₂CO₃, DMS, Acetone start1->reagents1 intermediate 3-Bromo-5-methoxybenzaldehyde reagents1->intermediate Step 1: Bromination & Methylation workup1 Work-up & Purification intermediate->workup1 reagents2 NaBH₄, Methanol intermediate->reagents2 product This compound reagents2->product Step 2: Reduction workup2 Work-up & Purification product->workup2

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromo-5-methoxyphenyl)methanol. The information is designed to address specific issues that may be encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common precursors for the synthesis of this compound are 3-Bromo-5-methoxybenzaldehyde or 3-Bromo-5-methoxybenzoic acid. The choice of starting material will dictate the necessary reagents and reaction conditions.

Q2: Which reducing agents are effective for converting 3-Bromo-5-methoxybenzaldehyde to the corresponding alcohol?

Sodium borohydride (NaBH₄) is a mild and effective reducing agent for the conversion of 3-Bromo-5-methoxybenzaldehyde to this compound. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Q3: What is the recommended method for reducing 3-Bromo-5-methoxybenzoic acid to this compound?

For the reduction of the carboxylic acid, a stronger reducing agent is required. Lithium aluminum hydride (LiAlH₄) is commonly used for the complete reduction of 3-Bromo-5-methoxybenzoic acid to the corresponding benzyl alcohol.[1]

Q4: Can Grignard reagents be used in the synthesis or derivatization of this compound?

Yes, Grignard reagents can be utilized. For instance, a Grignard reagent can be prepared from a suitable aryl or alkyl halide and then reacted with 3-Bromo-5-methoxybenzaldehyde. However, it is crucial to ensure strictly anhydrous conditions as Grignard reagents are highly reactive towards water.[2]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Low Product Yield
Symptom Possible Cause Suggested Solution
Lower than expected isolated product mass.Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.
Side Reactions: Formation of byproducts can reduce the yield of the desired product. A major side reaction to consider, especially when using Grignard reagents, is Wurtz-like homocoupling.Ensure the purity of starting materials and reagents. Optimize reaction temperature and addition rates to minimize side reactions.
Degradation of Product: The product may be sensitive to the workup or purification conditions.Use mild acidic conditions for workup and consider purification methods like column chromatography with a suitable solvent system to avoid degradation.
Mechanical Losses: Product loss during extraction, filtration, or transfer steps.Ensure efficient extraction by performing multiple extractions with the appropriate solvent. Carefully handle the product during transfers to minimize physical loss.
Impure Product
Symptom Possible Cause Suggested Solution
Presence of starting material in the final product.Incomplete Reaction: Insufficient reaction time or inadequate amount of reducing agent.Increase the molar equivalent of the reducing agent and/or extend the reaction time. Monitor via TLC until the starting material is consumed.
Inefficient Purification: The purification method may not be effective in separating the product from impurities.Optimize the solvent system for column chromatography to achieve better separation. Recrystallization from a suitable solvent can also be an effective purification method.
Presence of unidentified byproducts.Side Reactions: Competing reactions may be occurring under the current conditions.Adjusting the reaction temperature can often minimize the formation of unwanted byproducts. For Grignard reactions, ensure slow addition of the reagent.
Contaminated Reagents or Solvents: Impurities in the starting materials, reagents, or solvents can lead to byproducts.Use high-purity, anhydrous solvents and fresh reagents. It is especially critical to use anhydrous solvents when working with Grignard reagents.[2]

Experimental Protocols

Protocol 1: Reduction of 3-Bromo-5-methoxybenzaldehyde using Sodium Borohydride

Materials:

  • 3-Bromo-5-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-Bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water, followed by 1 M hydrochloric acid to neutralize the excess NaBH₄.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis via Grignard Reaction with 3-Bromo-5-methoxybenzaldehyde

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • An appropriate alkyl or aryl bromide (e.g., methyl bromide)

  • Anhydrous diethyl ether or THF

  • 3-Bromo-5-methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) or 1 M sulfuric acid (H₂SO₄)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry all glassware and allow to cool under an inert atmosphere.

    • Place magnesium turnings in a round-bottom flask. Add a crystal of iodine if necessary to activate the magnesium.

    • Add a small amount of the alkyl/aryl bromide dissolved in anhydrous diethyl ether to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a color change), add the remaining alkyl/aryl bromide solution dropwise to maintain a gentle reflux.[2]

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Dissolve 3-Bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

    • After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Workup:

    • Cool the reaction flask in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl or 1 M H₂SO₄.[2]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)Reference
3-Bromo-5-methoxybenzaldehydeNaBH₄Methanol0 to RT2-4~90%General Reduction Protocol
3-Bromo-5-methoxybenzoic acidLiAlH₄THF0 to Reflux4-8>85%[1]
3-Bromo-5-methoxybenzaldehydePhenylmagnesium bromideDiethyl Ether0 to RT1-2VariableGeneral Grignard Protocol

Visualizations

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Product Yield Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting Material Present Complete Reaction Complete Check_Completion->Complete No Starting Material Extend_Time Extend Reaction Time / Add More Reagent Incomplete->Extend_Time Check_Purity Analyze Crude Product Purity (NMR, LC-MS) Complete->Check_Purity Impure Significant Impurities Check_Purity->Impure Pure Crude Product is Pure Check_Purity->Pure Optimize_Purification Optimize Purification Method Impure->Optimize_Purification Mechanical_Loss Review Workup & Handling for Mechanical Loss Pure->Mechanical_Loss

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (3-Bromo-5-methoxyphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary techniques for purifying this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: How do I choose between recrystallization and column chromatography?

A2: Recrystallization is often preferred for larger quantities of material when a suitable solvent is found, as it can be more time and solvent-efficient. Column chromatography is highly effective for separating complex mixtures of impurities and for purifying smaller amounts of the compound, offering high resolution.

Q3: What are some common impurities I might encounter?

A3: Common impurities can include unreacted starting materials from the synthesis, such as 3,5-dibromoanisole or the corresponding aldehyde if prepared via reduction, over-oxidized products like the corresponding benzoic acid, and residual solvents from the reaction workup.

Troubleshooting Guides

Recrystallization

Problem: My compound will not dissolve in the recrystallization solvent, even with heating.

  • Possible Cause: The solvent is not appropriate for your compound. This compound is a moderately polar molecule.

  • Solution: Select a more polar solvent or a mixed solvent system. For compounds with similar polarity, solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes can be effective.[1] Always start with a small amount of the crude material to test solvent suitability.

Problem: Oiling out - my compound forms an oil instead of crystals upon cooling.

  • Possible Cause 1: The solution is cooling too rapidly.

  • Solution 1: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.[1]

  • Possible Cause 2: The boiling point of the solvent is higher than the melting point of your compound.

  • Solution 2: Choose a solvent with a lower boiling point.

  • Possible Cause 3: The presence of impurities is preventing crystallization.

  • Solution 3: Attempt to purify a small sample by column chromatography first to obtain a seed crystal. Adding a seed crystal to the supersaturated solution can initiate crystallization.[1]

Problem: Poor recovery of the purified compound.

  • Possible Cause 1: Too much solvent was used during dissolution.

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution.

  • Possible Cause 2: The compound has significant solubility in the cold solvent.

  • Solution 2: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. If recovery is still low, a different solvent system may be required.

Column Chromatography

Problem: Poor separation of the desired compound from impurities.

  • Possible Cause 1: The solvent system (eluent) is not optimal.

  • Solution 1: The polarity of the eluent is critical. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.[2] Use thin-layer chromatography (TLC) to test various solvent ratios to find the one that gives good separation between your product and impurities. A good starting point could be a gradient of 10% to 50% ethyl acetate in hexanes.

  • Possible Cause 2: The column was not packed properly.

  • Solution 2: Ensure the silica gel is packed uniformly without any air bubbles or channels, which can lead to poor separation.[3]

  • Possible Cause 3: The column was overloaded with the crude material.

  • Solution 3: A general guideline is to load an amount of crude material that is 1-5% of the total weight of the silica gel.[4]

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the solvent system. For example, if you are using a hexanes/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. A small amount of methanol can be added to the eluent for highly polar compounds, but this should be done cautiously as it can dissolve some silica gel.[5]

Data Presentation

The following table provides illustrative data for the purification of this compound. Note that actual results may vary depending on the specific impurities and experimental conditions.

Purification MethodTypical PurityExpected YieldSolvent System (Example)Notes
Recrystallization >98%60-85%Isopropanol or Ethanol/WaterEffective for removing less soluble or more soluble impurities.
Column Chromatography >99%70-95%Ethyl Acetate/Hexanes (Gradient)Ideal for complex mixtures and achieving very high purity.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Isopropanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of isopropanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot isopropanol until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow Start Crude Product ChooseMethod Choose Purification Method Start->ChooseMethod Recrystallization Recrystallization ChooseMethod->Recrystallization High Quantity / Known Impurities ColumnChromatography Column Chromatography ChooseMethod->ColumnChromatography Low Quantity / Complex Mixture Issue Issue Encountered? Recrystallization->Issue ColumnChromatography->Issue PureProduct Pure Product Issue->PureProduct No Troubleshoot Troubleshoot Issue (Refer to Guide) Issue->Troubleshoot Yes Troubleshoot->ChooseMethod Re-evaluate Method

Caption: A general workflow for troubleshooting the purification of this compound.

PurificationSelection Factors Key Factors Scale of Synthesis Nature of Impurities Desired Purity Recrystallization Recrystallization + Fast for large scale + Lower solvent use - Impurity dependent Factors:f1->Recrystallization Large Factors:f2->Recrystallization Different Solubilities Factors:f3->Recrystallization >98% Column Column Chromatography + High resolution + Separates similar compounds - More time/solvent consuming Factors:f1->Column Small to Medium Factors:f2->Column Similar Polarities Factors:f3->Column >99%

Caption: Logical relationship for selecting a purification technique based on experimental factors.

References

common side reactions and byproducts in (3-Bromo-5-methoxyphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Bromo-5-methoxyphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A common and effective method for the synthesis of this compound is the reduction of 3-bromo-5-methoxybenzoic acid using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1][2][3][4]

Q2: Are there alternative starting materials for this synthesis?

Yes, besides 3-bromo-5-methoxybenzoic acid, one could also start from 3-bromo-5-methoxybenzaldehyde and reduce it to the corresponding alcohol. For the reduction of aldehydes, a milder reducing agent like sodium borohydride (NaBH₄) can be used.[2][3]

Q3: What are the primary safety concerns when working with Lithium Aluminum Hydride (LiAlH₄)?

LiAlH₄ is a highly reactive and pyrophoric substance that reacts violently with water and other protic solvents.[1] Key safety precautions include:

  • Always handle LiAlH₄ in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents and glassware to prevent fires and explosions.

  • Quench the reaction carefully and slowly at a low temperature (typically 0 °C) by the dropwise addition of a quenching agent. A common quenching procedure is the Fieser workup, which involves the sequential addition of water and then a sodium hydroxide solution.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete reaction: Starting material (3-bromo-5-methoxybenzoic acid) remains. 1. Insufficient LiAlH₄. The first equivalent of LiAlH₄ is consumed in an acid-base reaction with the carboxylic acid. 2. Reaction time is too short or the temperature is too low. 3. Poor quality or decomposed LiAlH₄.1. Use a molar excess of LiAlH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction. 2. Increase the reaction time or gently reflux the reaction mixture in THF. 3. Use freshly opened or properly stored LiAlH₄.
Formation of a significant amount of a non-polar byproduct. Reduction of the aryl bromide (dehalogenation) to form (3-methoxyphenyl)methanol. This is more likely to occur at elevated temperatures or with prolonged reaction times.[5]1. Maintain a lower reaction temperature (e.g., 0 °C to room temperature). 2. Minimize the reaction time once the starting material is consumed (monitor by TLC).
Presence of an acidic byproduct. Incomplete quenching of the aluminum salts, leading to the formation of aluminum hydroxides that can co-precipitate with the product.1. Ensure the Fieser workup or another appropriate quenching procedure is followed carefully and with vigorous stirring to produce a granular precipitate that is easily filtered.[1] 2. An acidic workup (e.g., with dilute HCl) after the initial quench can help to dissolve the aluminum salts.
Low isolated yield after workup. 1. Product loss during extraction due to its partial water solubility. 2. Formation of emulsions during the workup.1. Saturate the aqueous layer with a salt like NaCl (brine) to decrease the polarity of the aqueous phase and improve extraction efficiency. 2. Use a larger volume of organic solvent for extraction and allow sufficient time for layers to separate. Breaking up emulsions may require the addition of brine or filtration through celite.
Product appears oily or discolored. Residual solvent or minor impurities.Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Parameter Condition A: Standard Condition B: Elevated Temperature Condition C: Insufficient LiAlH₄
LiAlH₄ (equivalents) 1.51.51.0
Temperature Room TemperatureReflux in THFRoom Temperature
Expected Yield of this compound Good to Excellent (>85%)Moderate to Good (60-85%)Low (<50%)
Expected Byproduct(s) Minor impurities(3-methoxyphenyl)methanolUnreacted 3-bromo-5-methoxybenzoic acid
Purity (before chromatography) HighModerateLow

Experimental Protocols

Key Experiment: Reduction of 3-bromo-5-methoxybenzoic acid with LiAlH₄

Materials:

  • 3-bromo-5-methoxybenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask with a stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: Under an inert atmosphere, a solution of 3-bromo-5-methoxybenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Workup): The reaction mixture is cooled to 0 °C in an ice bath. The reaction is then carefully quenched by the slow, dropwise addition of deionized water (X mL, where X is the mass of LiAlH₄ in grams used), followed by the dropwise addition of 15% aqueous NaOH (X mL), and finally, more deionized water (3X mL).

  • Workup: The resulting mixture is stirred at room temperature for 30 minutes, during which a white, granular precipitate of aluminum salts should form. The solid is removed by filtration and washed with ethyl acetate.

  • Extraction: The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Workup and Purification start Dissolve 3-bromo-5-methoxybenzoic acid in anhydrous THF add Add acid solution to LiAlH4 suspension at 0°C start->add reagent Suspend LiAlH4 in anhydrous THF reagent->add stir Stir at room temperature (monitor by TLC) add->stir quench Quench reaction at 0°C (Fieser workup) stir->quench filter Filter to remove aluminum salts quench->filter extract Extract with ethyl acetate filter->extract dry Dry and concentrate organic phase extract->dry purify Purify by column chromatography dry->purify end_node Pure this compound purify->end_node troubleshooting_logic cluster_byproducts Byproduct Analysis start Reaction Complete? incomplete Incomplete Reaction: - Check LiAlH4 amount - Increase reaction time/temp start->incomplete No complete Proceed to Workup start->complete Yes dehalogenation Dehalogenated Product Observed? (e.g., via GC-MS) complete->dehalogenation dehalogenation_yes Yes: Lower reaction temperature and shorten reaction time dehalogenation->dehalogenation_yes Yes dehalogenation_no No: Proceed with standard purification dehalogenation->dehalogenation_no No

References

Technical Support Center: Troubleshooting Failed Reactions with (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Bromo-5-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions with this versatile reagent. The following sections provide detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction with this compound has a low or no yield. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in a Suzuki-Miyaura coupling reaction involving this compound can stem from several factors, often related to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. The presence of the methoxy and hydroxymethyl groups on the aryl bromide can also influence the reaction's outcome.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For an electron-rich aryl bromide like this compound (due to the methoxy group), a more electron-rich and bulky phosphine ligand may be required to facilitate the oxidative addition step.

  • Base Selection: The choice of base is crucial for the activation of the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of different bases may be necessary.

  • Solvent and Degassing: The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst. Ensure that all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles. Common solvent systems include mixtures like dioxane/water or toluene/water.

  • Reaction Temperature: Inadequate temperature can lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition or promote side reactions. A typical temperature range for Suzuki couplings is 80-110 °C.

  • Quality of Boronic Acid: Boronic acids can degrade over time, especially if not stored properly. Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).

  • Hydroxymethyl Group Interference: The acidic proton of the hydroxymethyl group can react with the base, potentially consuming it and hindering the reaction. While typically not a major issue with weaker bases like carbonates, stronger bases might require the use of a protecting group for the alcohol.[1][2][3][4]

Illustrative Data: Effect of Reaction Parameters on Suzuki Coupling Yield

ParameterCondition ACondition BCondition CTypical Yield (%)
Catalyst Pd(PPh₃)₄Pd(OAc)₂/SPhosPd(dppf)Cl₂Varies
Base K₂CO₃K₃PO₄Cs₂CO₃Varies
Solvent Dioxane/H₂OToluene/H₂ODMF/H₂OVaries
Temperature 80 °C100 °C120 °CVaries

Note: This table provides a qualitative overview of common parameters to screen. Optimal conditions should be determined experimentally.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Q2: I am observing significant side products in my Suzuki coupling reaction. What are they and how can I minimize them?

A2: Common side products in Suzuki coupling reactions include homocoupling of the boronic acid and debromination of the starting material.

  • Homocoupling: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen or an excess of the palladium catalyst. Rigorous degassing and using the correct stoichiometry of reactants can minimize this.

  • Debromination: The bromo group is replaced by a hydrogen atom. This can be caused by certain phosphine ligands and bases, especially at higher temperatures. Using a milder base or a different ligand, and lowering the reaction temperature, may help.

  • Reduction of the Hydroxymethyl Group: In some cases, particularly at high temperatures and in the presence of certain catalysts and bases, the hydroxymethyl group might be reduced.[5][6]

Suzuki_Troubleshooting start Low or No Yield in Suzuki Coupling catalyst Check Catalyst and Ligand - Is it active? - Is the ligand appropriate for an electron-rich aryl bromide? start->catalyst base Evaluate Base - Is it strong enough? - Is it soluble? catalyst->base If catalyst is appropriate solvent Assess Solvent and Degassing - Is the solvent properly degassed? - Are reactants soluble? base->solvent If base is suitable temp Optimize Temperature - Is it too low (slow reaction)? - Is it too high (catalyst decomposition)? solvent->temp If solvent and degassing are correct boronic_acid Verify Boronic Acid Quality - Is it fresh and pure? temp->boronic_acid If temperature is optimized protecting_group Consider Protecting Group for -OH - Is the base too strong, reacting with the alcohol? boronic_acid->protecting_group If boronic acid is of good quality solution Successful Reaction protecting_group->solution If necessary

Grignard Reagent Formation and Reactions

Q3: I am unable to initiate the Grignard reaction with this compound. What should I do?

A3: The initiation of a Grignard reaction is notoriously sensitive to reaction conditions, especially the presence of water. The functional groups on this compound can also present challenges.

Troubleshooting Steps:

  • Anhydrous Conditions: This is the most critical factor. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight). The solvent (typically THF or diethyl ether) must be anhydrous.

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask.

    • Chemical Activation: Add a small crystal of iodine (the purple color will disappear upon initiation) or a few drops of 1,2-dibromoethane.

  • Initiation Temperature: Gentle heating may be required to start the reaction. However, once initiated, the reaction is exothermic and may need to be cooled to maintain a controlled rate.

  • Concentration: A high concentration of the aryl bromide at the beginning can help with initiation. Start by adding a small portion of the this compound solution to the magnesium and wait for the reaction to start before adding the rest.

  • Interference from the Hydroxymethyl Group: The acidic proton of the alcohol will react with and consume the Grignard reagent as it is formed. This can prevent the reaction from sustaining itself. To overcome this, you can either:

    • Use excess Grignard reagent: This is often not ideal as it is wasteful.

    • Protect the alcohol: Convert the hydroxymethyl group to a protecting group that is stable to Grignard reagents, such as a silyl ether (e.g., TBDMS) or a benzyl ether. The protecting group can be removed after the Grignard reaction.[1][2][4][7]

Q4: My Grignard reaction is forming a significant amount of a white precipitate and the yield of my desired product is low. What is happening?

A4: The formation of a white precipitate is likely due to the reaction of the Grignard reagent with the hydroxymethyl group of the starting material or another molecule of the product, forming a magnesium alkoxide salt. A common side product is also the Wurtz-type homocoupling product.

  • Alkoxide Formation: As mentioned, the Grignard reagent is a strong base and will deprotonate the alcohol.

  • Homocoupling (Wurtz Reaction): The Grignard reagent can react with the starting aryl bromide to form a biphenyl derivative. This is more likely at higher concentrations and temperatures.

Experimental Protocol: Grignard Reaction with a Protected Alcohol

  • Protection of the Alcohol: React this compound with a suitable protecting group reagent (e.g., TBDMSCl and imidazole in DMF) to form the protected aryl bromide. Purify the protected compound before proceeding.

  • Grignard Reagent Formation: Follow the standard procedure for Grignard reagent formation under strict anhydrous conditions using the protected aryl bromide.

  • Reaction with Electrophile: Add the desired electrophile (e.g., an aldehyde or ketone) dropwise to the Grignard reagent at a controlled temperature (often 0 °C or below).

  • Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. The protecting group can then be removed under appropriate conditions (e.g., TBAF for a TBDMS group).

  • Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Buchwald-Hartwig Amination

Q5: My Buchwald-Hartwig amination of this compound is not working. What are the key parameters to optimize?

A5: The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system (palladium precursor and ligand) and the base.

Troubleshooting Steps:

  • Catalyst and Ligand: The choice of phosphine ligand is crucial. For aryl bromides, a variety of ligands can be effective, but sterically hindered, electron-rich ligands often give the best results. Consider screening ligands such as XPhos, SPhos, or BINAP.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific amine and substrate.

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices.

  • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.

  • Amine Reactivity: The nature of the amine coupling partner will influence the reaction. Primary amines are generally more reactive than secondary amines.

Illustrative Data: Common Catalyst Systems for Buchwald-Hartwig Amination

Palladium PrecursorLigandBaseTypical Solvent
Pd₂(dba)₃XPhosNaOtBuToluene
Pd(OAc)₂SPhosCs₂CO₃Dioxane
Pd(OAc)₂BINAPNaOtBuToluene

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, the ligand, and the base to a dry reaction vessel.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat to the desired temperature with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer and purify the product by column chromatography.

Williamson Ether Synthesis

Q6: I am attempting a Williamson ether synthesis using the hydroxyl group of this compound, but the reaction is failing. What could be the issue?

A6: The Williamson ether synthesis is an Sₙ2 reaction, and its success depends on the nature of the alkoxide and the alkyl halide.

Troubleshooting Steps:

  • Base for Alkoxide Formation: A sufficiently strong base is needed to deprotonate the benzylic alcohol. Sodium hydride (NaH) is a common choice. Ensure the NaH is fresh and reactive.

  • Alkyl Halide: The reaction works best with primary alkyl halides. Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly give elimination.[8][9]

  • Solvent: A polar aprotic solvent such as THF or DMF is typically used to dissolve the alkoxide and promote the Sₙ2 reaction.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Side Reaction at the Bromo Position: While less likely under typical Williamson ether synthesis conditions, it's important to be aware of the potential for reaction at the aryl bromide position, especially if a palladium catalyst is inadvertently present.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • Alkoxide Formation: In a dry flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension to 0 °C and slowly add a solution of this compound in THF. Allow the mixture to stir at room temperature for about 30 minutes.

  • Alkyl Halide Addition: Add the primary alkyl halide to the reaction mixture.

  • Reaction: Heat the reaction to reflux and monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry, and purify by column chromatography.

General_Workflow start Start: this compound + Reaction Partner setup Reaction Setup - Dry glassware - Inert atmosphere start->setup reagents Addition of Reagents - Solvent - Catalyst/Base setup->reagents reaction Reaction - Temperature control - Monitoring (TLC/LC-MS) reagents->reaction workup Work-up - Quenching - Extraction reaction->workup purification Purification - Column chromatography workup->purification product Final Product purification->product

References

Technical Support Center: Synthesis of (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of (3-Bromo-5-methoxyphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the reduction of 3-bromo-5-methoxybenzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction is typically performed in an alcoholic solvent like methanol or ethanol and is known for its high selectivity towards aldehydes, minimizing side reactions with other functional groups.[1][2]

Q2: What are the critical parameters to control for maximizing the yield of the desired product?

A2: To maximize the yield, it is crucial to control the reaction temperature, the stoichiometry of the reducing agent, and the reaction time. The reduction is typically carried out at a low temperature (0 °C to room temperature) to minimize side reactions. Using a slight excess of sodium borohydride ensures the complete consumption of the starting aldehyde. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase for separating the starting material (3-bromo-5-methoxybenzaldehyde) from the product (this compound) is a mixture of hexane and ethyl acetate. The disappearance of the aldehyde spot and the appearance of the more polar alcohol spot indicate the progression of the reaction.

Q4: What are the most common impurities, and how can they be removed?

A4: Common impurities include unreacted starting material (3-bromo-5-methoxybenzaldehyde) and potentially over-reduced byproducts, although the latter is less common with NaBH₄. Purification can be effectively achieved through column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive or degraded sodium borohydride.Use freshly opened or properly stored NaBH₄.
Insufficient amount of reducing agent.Use a slight excess (1.1-1.5 equivalents) of NaBH₄.
Low reaction temperature leading to slow kinetics.Allow the reaction to warm to room temperature after the initial addition of NaBH₄ at 0 °C.
Presence of Starting Material in the Final Product Incomplete reaction.Increase the reaction time and monitor closely by TLC until the starting aldehyde is fully consumed.
Insufficient reducing agent.Add a small additional portion of NaBH₄ and continue to monitor the reaction.
Formation of Unknown Byproducts Reaction temperature is too high.Maintain the reaction temperature at 0 °C during the addition of NaBH₄.
Contaminated starting materials or solvents.Ensure the purity of the starting aldehyde and use anhydrous solvents.
Difficulty in Isolating the Product Emulsion formation during aqueous work-up.Add brine (saturated NaCl solution) to break the emulsion.
Product is soluble in the aqueous layer.Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3-bromo-5-methoxybenzaldehyde

This protocol is adapted from a similar, well-established procedure for the reduction of a substituted benzaldehyde.[3]

Materials:

  • 3-bromo-5-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting aldehyde is no longer visible.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain pure this compound.

Data Presentation

Parameter 3-bromo-5-methoxybenzaldehyde (Starting Material) This compound (Product)
Molecular Formula C₈H₇BrO₂C₈H₉BrO₂
Molecular Weight 215.04 g/mol 217.06 g/mol
Appearance SolidSolid or oil
Boiling Point Not readily availableNot readily available
Melting Point Not readily availableNot readily available
Solubility Soluble in organic solventsSoluble in organic solvents

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 3-bromo-5-methoxybenzaldehyde in Methanol Add_NaBH4 Add NaBH4 at 0°C Start->Add_NaBH4 1. React Stir at Room Temperature Add_NaBH4->React 2. Quench Quench with NH4Cl (aq) React->Quench 3. Evaporate Remove Methanol Quench->Evaporate Extract Extract with DCM Evaporate->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry (Na2SO4) and Concentrate Wash->Dry Column Column Chromatography (Silica, Hexane/EtOAc) Dry->Column 4. Product This compound Column->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_investigation Investigation cluster_solutions Solutions Start Low Yield or Incomplete Reaction Check_Reagent Check NaBH4 Activity Start->Check_Reagent Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Check_Time_Temp Review Reaction Time and Temperature Start->Check_Time_Temp New_Reagent Use Fresh NaBH4 Check_Reagent->New_Reagent Adjust_Stoichiometry Increase NaBH4 Equivalents Check_Stoichiometry->Adjust_Stoichiometry Optimize_Conditions Increase Reaction Time or Allow to Warm to RT Check_Time_Temp->Optimize_Conditions

Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.

References

stability issues of (3-Bromo-5-methoxyphenyl)methanol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and reactivity of (3-Bromo-5-methoxyphenyl)methanol in common organic synthesis applications. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with this compound?

A1: this compound possesses three key functional groups that influence its stability: a benzyl alcohol, an aryl bromide, and a methoxy group. The primary stability concerns are:

  • Oxidation of the benzyl alcohol: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, particularly in the presence of oxidizing agents or under aerobic conditions at elevated temperatures.

  • Dehalogenation: The bromine atom can be removed (hydrodehalogenation) under certain reductive conditions, especially during palladium-catalyzed cross-coupling reactions, leading to the formation of (3-methoxyphenyl)methanol as a byproduct.[1][2][3][4][5][6][7]

  • Cleavage of the methoxy group: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., strong Lewis acids like BBr₃ or AlCl₃) to yield the corresponding phenol.[8][9][10]

  • Acid sensitivity of the benzyl alcohol: In strongly acidic media, the benzyl alcohol can protonate and eliminate water to form a benzylic carbocation, which can lead to undesired side reactions or polymerization.

Q2: How can I minimize the oxidation of the benzyl alcohol group during a reaction?

A2: To prevent unwanted oxidation, consider the following precautions:

  • Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially when heating the reaction mixture.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Strong Oxidizing Agents: If the reaction chemistry allows, avoid strong oxidizing agents unless the intention is to oxidize the alcohol.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation.

  • Protecting Groups: For multi-step syntheses where the alcohol functionality is not required for the immediate transformation, consider protecting the alcohol as an ether (e.g., benzyl ether) or a silyl ether (e.g., TBDMS ether).[11][12][13][14]

Q3: What conditions are known to cause debromination of this compound?

A3: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[1][2][3][4][5][6][7] Factors that can promote this include:

  • Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can increase the likelihood of hydrodehalogenation.

  • Choice of Ligand and Base: The selection of phosphine ligands and the base can influence the rate of the desired coupling versus the undesired reduction.

  • Hydrogen Source: The source of hydrogen for this reduction can be varied, including solvent, amines, or water.

Q4: Is the methoxy group on this compound stable to common reaction conditions?

A4: The methoxy group is generally robust under many reaction conditions, including mildly acidic or basic solutions and standard cross-coupling conditions. However, cleavage can occur under strongly acidic conditions, particularly with Lewis acids like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or strong protic acids at high temperatures.[8][9][10]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Debromination of Starting Material Monitor the reaction for the formation of (3-methoxyphenyl)methanol by GC-MS or LC-MS. Optimize reaction conditions by lowering the temperature, reducing reaction time, or screening different palladium catalysts and ligands.Hydrodehalogenation is a known side reaction in Suzuki-Miyaura couplings, competing with the desired cross-coupling.[5]
Catalyst Inactivity Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst.The activity of palladium catalysts can diminish over time, leading to poor conversion.
Base Incompatibility Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous and finely powdered for optimal reactivity.The choice of base is critical for the transmetalation step and can influence the overall reaction rate and yield.
Solvent Effects Ensure the use of anhydrous and degassed solvents. Common solvents include dioxane, THF, and toluene. Sometimes, the addition of a small amount of water can be beneficial.The solvent plays a crucial role in solubilizing reagents and stabilizing catalytic intermediates.
Issue 2: Formation of Impurities during Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Hydrodehalogenation Similar to Suzuki coupling, monitor for the debrominated side product. Optimize the catalyst system (palladium source and ligand) and reaction conditions (temperature, time, and base).This is a common side reaction that reduces the yield of the desired aminated product.[7]
Side Reactions involving the Alcohol If the amine coupling partner is a primary amine, consider protecting the benzyl alcohol group to prevent potential side reactions.The free hydroxyl group could potentially react with the base or other reagents.
Base-Induced Decomposition Use a weaker base if possible, or screen a variety of bases (e.g., NaOt-Bu, LHMDS, K₃PO₄).Strong bases can sometimes lead to decomposition of sensitive substrates or products.
Issue 3: Unexpected Side Products in Reactions Involving Strong Acids or Bases
Potential Cause Troubleshooting Step Rationale
Cleavage of Methoxy Ether (Acidic Conditions) Avoid strong Lewis acids (BBr₃, AlCl₃). If acidic conditions are necessary, use milder protic acids and lower temperatures. Monitor for the formation of the corresponding phenol.Strong acids can cleave the methyl-oxygen bond of the methoxy group.[9][10]
Formation of Dibenzyl Ether (Acidic/Basic Conditions) In reactions aiming for substitution at the benzylic position, self-condensation to form a dibenzyl ether can occur. Use of a non-nucleophilic base or carefully controlled acidic conditions can minimize this.Benzyl alcohols can undergo intermolecular dehydration to form ethers.[15]
Benzylic Carbocation Rearrangement/Elimination (Strongly Acidic) Avoid highly acidic conditions. If necessary, use a protecting group for the alcohol that is stable to acid.The formation of a benzylic carbocation can lead to a variety of undesired products.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Protection of the Hydroxyl Group as a Benzyl Ether
  • Alkoxide Formation: To a solution of this compound (1.0 equiv.) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.1 equiv.) portion-wise. Stir for 30 minutes at 0 °C.

  • Alkylation: Add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quenching and Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting benzyl ether by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_product Product start This compound conditions Reagents: - Boronic Acid/Ester - Pd Catalyst - Base Solvent: - Dioxane/Toluene Atmosphere: - Inert (Ar/N2) start->conditions Add heating Heating (80-110 °C) conditions->heating Initiate workup Aqueous Work-up heating->workup After Completion purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Suzuki-Miyaura Coupling Workflow.

degradation_pathways cluster_oxidation Oxidation cluster_reduction Reduction cluster_cleavage Acid Cleavage main This compound aldehyde 3-Bromo-5-methoxybenzaldehyde main->aldehyde Mild Oxidant (e.g., PCC, DMP) debromination (3-methoxyphenyl)methanol main->debromination Pd/C, H2 or Transfer Hydrogenation phenol (3-Bromo-5-hydroxyphenyl)methanol main->phenol Strong Lewis Acid (e.g., BBr3) acid 3-Bromo-5-methoxybenzoic acid aldehyde->acid Strong Oxidant (e.g., KMnO4)

Caption: Potential Degradation Pathways.

References

Technical Support Center: Purification of (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (3-Bromo-5-methoxyphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via the reduction of a corresponding carbonyl compound, such as 3-bromo-5-methoxybenzaldehyde or 3-bromo-5-methoxybenzoic acid. Consequently, the most prevalent impurities include:

  • Unreacted Starting Material: Residual 3-bromo-5-methoxybenzaldehyde or 3-bromo-5-methoxybenzoic acid.

  • Over-reduction Products: While less common, impurities from the reduction of the aromatic ring can occur under harsh reaction conditions.

  • Byproducts from Synthesis of Starting Material: Impurities from the synthesis of the starting aldehyde or carboxylic acid, such as isomers (e.g., other brominated or methoxylated species), may be carried through.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and byproducts from the reducing agent (e.g., borate salts if sodium borohydride is used).

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An excellent initial technique for a quick purity check and for optimizing solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and for identifying and quantifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.

Q3: What are the primary methods for purifying crude this compound?

A3: The two most effective and commonly used purification methods for this compound are:

  • Column Chromatography: Highly effective for separating the desired product from a wide range of impurities with different polarities.

  • Recrystallization: A suitable technique for removing smaller amounts of impurities, provided a suitable solvent system can be identified.

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the product from an impurity.

Potential CauseRecommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Use TLC to screen for a solvent system that gives good separation (a ΔRf of at least 0.2 between the product and the impurity is ideal). A common starting point is a gradient of ethyl acetate in hexanes.
Column Overloading Too much crude material was loaded onto the column. For silica gel, a general rule is to load 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation.
Column Channeling The column was not packed properly, leading to uneven solvent flow. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Issue 2: The product is not eluting from the column.

Potential CauseRecommended Solution
Solvent System is Not Polar Enough The eluent does not have sufficient polarity to move the product down the column. Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Product is Highly Polar or Acidic/Basic The product may be strongly interacting with the silica gel. Consider adding a small amount of a polar solvent like methanol to the eluent (not exceeding 10%, as it can dissolve the silica). If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve elution.
Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

Potential CauseRecommended Solution
Solution is Cooling Too Quickly The high concentration of solute and rapid cooling can lead to supersaturation and precipitation as an oil. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization.
Inappropriate Recrystallization Solvent The solvent may be too good a solvent for the compound, or the compound may be too soluble in it even at low temperatures. Try a different solvent or a co-solvent system (a mixture of a "good" solvent and a "poor" solvent).
Presence of Impurities Significant amounts of impurities can inhibit crystal formation. If the product is very impure, it is advisable to first purify it by column chromatography.

Issue 2: Low recovery of the purified product.

Potential CauseRecommended Solution
Too Much Solvent Used Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Product is Too Soluble in the Cold Solvent The chosen solvent may be too good, even at low temperatures. Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.
Premature Crystallization During Hot Filtration If a hot filtration step is necessary to remove insoluble impurities, the solution may cool and crystallize on the filter paper. Use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., starting with 20% ethyl acetate in hexanes).

    • Visualize the spots under a UV lamp.

    • The ideal solvent system will give the product an Rf value of approximately 0.3.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and upon heating.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethyl acetate/hexanes or dichloromethane/hexanes, can also be effective.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent until the product just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodPurity Achieved (Typical)Yield (Typical)ThroughputBest For
Column Chromatography >98%70-90%Low to MediumComplex mixtures with multiple impurities
Recrystallization >99% (if successful)50-80%HighRemoving small amounts of impurities from a relatively pure product

Note: Purity and yield are highly dependent on the nature and quantity of impurities in the crude material.

Visualizations

Purification_Workflow crude Crude this compound tlc TLC Analysis for Purity Check & Method Development crude->tlc decision Purity Assessment tlc->decision column Column Chromatography decision->column Significant Impurities recrystallization Recrystallization decision->recrystallization Minor Impurities pure Pure Product (>98%) column->pure recrystallization->pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Column_Chromatography start Column Chromatography Issue poor_sep Poor Separation start->poor_sep Impurity co-elutes no_elution No Elution start->no_elution Product stuck on column solvent_polarity Adjust Solvent Polarity poor_sep->solvent_polarity Check TLC overloading Check Column Loading poor_sep->overloading High concentration? packing Repack Column poor_sep->packing Channeling observed? increase_polarity Increase Eluent Polarity no_elution->increase_polarity Product is polar? add_modifier Add Modifier (MeOH, TEA, AcOH) no_elution->add_modifier Product acidic/basic?

Caption: Troubleshooting logic for column chromatography purification.

challenges in the characterization of (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Bromo-5-methoxyphenyl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and straightforward method for synthesizing this compound is through the reduction of its corresponding aldehyde, 3-bromo-5-methoxybenzaldehyde. This reduction is typically achieved using a mild reducing agent like sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol.

Q2: What are the potential impurities I should be aware of when synthesizing this compound?

A2: Several impurities can arise during the synthesis and storage of this compound. These include:

  • Unreacted starting material: Residual 3-bromo-5-methoxybenzaldehyde from an incomplete reduction.

  • Oxidation product: 3-Bromo-5-methoxybenzoic acid, formed by the oxidation of the target alcohol, particularly if exposed to air over time.[1]

  • Over-reduction product: 3-Bromo-5-methoxytoluene, which can be formed under harsher reduction conditions, though less common with NaBH4.

  • Dimerization products: Benzyl ethers can sometimes form, though this is less prevalent under standard reduction conditions.

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in the NMR spectrum often correspond to the impurities mentioned in Q2. For instance, a peak around 9.9-10.1 ppm in the ¹H NMR would indicate the presence of the starting aldehyde. A broad singlet around 12-13 ppm could suggest the presence of the carboxylic acid. Residual solvents from the workup and purification steps (e.g., ethyl acetate, hexanes, dichloromethane) are also a common source of extraneous peaks.

Q4: I am having trouble purifying the product. What are the recommended methods?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on TLC analysis to achieve optimal separation from impurities. Recrystallization from a suitable solvent system can also be an effective purification method if the crude product is a solid.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Inefficient extraction.1. Monitor the reaction by TLC to ensure the complete consumption of the starting aldehyde. If necessary, add more reducing agent. 2. Avoid excessive heat and prolonged exposure to acidic or basic conditions during workup. 3. Ensure the pH of the aqueous layer is appropriate for extraction and perform multiple extractions with a suitable organic solvent.
Presence of Starting Material (Aldehyde) in Product 1. Insufficient amount of reducing agent. 2. Deactivated reducing agent. 3. Short reaction time.1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH4). 2. Use a fresh bottle of the reducing agent. 3. Allow the reaction to stir for a longer period, monitoring by TLC.
Product appears oily or does not solidify 1. Presence of impurities. 2. The compound may be a low-melting solid or an oil at room temperature.1. Purify the product using column chromatography. 2. Consult the literature for the expected physical state. If it is an oil, purification by chromatography is the preferred method.
Broad peaks in the NMR spectrum 1. Presence of acidic or basic impurities. 2. Sample is wet (contains residual water or solvent).1. Wash the crude product with a dilute solution of sodium bicarbonate (if acidic impurities are suspected) or dilute HCl (if basic impurities are suspected) during workup, followed by a brine wash. 2. Ensure the product is thoroughly dried under high vacuum before NMR analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State
This compoundC₈H₉BrO₂217.06Solid/Oil
3-Bromo-5-methoxybenzaldehyde[2]C₈H₇BrO₂215.04Solid
3-Bromo-5-methoxybenzoic acidC₈H₇BrO₃231.04Solid

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-CH₂OH~4.6 (s, 2H)~64.5
-OCH₃~3.8 (s, 3H)~55.5
Aromatic-H~6.8 - 7.2 (m, 3H)~112, ~118, ~122
Aromatic-C (quaternary)-~132 (C-Br), ~144 (C-CH₂OH), ~160 (C-OCH₃)
-OHVariable (broad s, 1H)-

Note: These are predicted values based on structurally similar compounds and may vary slightly.

Experimental Protocols

Synthesis of this compound via Reduction of 3-Bromo-5-methoxybenzaldehyde

Materials:

  • 3-Bromo-5-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for eluent

Procedure:

  • Dissolve 3-bromo-5-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Characterization by HPLC

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

Sample Preparation:

  • Prepare a stock solution of the sample by dissolving approximately 1 mg of the compound in 1 mL of the mobile phase.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 3-Bromo-5-methoxybenzaldehyde in Methanol reagent Add NaBH4 at 0°C start->reagent stir Stir at Room Temperature reagent->stir tlc Monitor by TLC stir->tlc quench Quench with 1M HCl tlc->quench Reaction Complete evaporate Evaporate Methanol quench->evaporate extract Extract with DCM evaporate->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry with MgSO4 wash->dry concentrate_crude Concentrate to Crude Product dry->concentrate_crude chromatography Column Chromatography (Silica Gel, EtOAc/Hexanes) concentrate_crude->chromatography concentrate_pure Concentrate Pure Fractions chromatography->concentrate_pure product This compound concentrate_pure->product Troubleshooting_Tree cluster_nmr NMR Issues cluster_purity Purity Issues cluster_solutions Solutions start Characterization Issue? nmr_issue Unexpected NMR Peaks? start->nmr_issue Yes purity_issue Low Purity by HPLC/GC? start->purity_issue No aldehyde_peak Peak at 9.9-10.1 ppm? nmr_issue->aldehyde_peak acid_peak Broad peak at 12-13 ppm? aldehyde_peak->acid_peak No incomplete_reduction Incomplete Reduction: - Check NaBH4 quality - Increase reaction time/equivalents aldehyde_peak->incomplete_reduction Yes solvent_peaks Other unexpected peaks? acid_peak->solvent_peaks No oxidation Oxidation to Carboxylic Acid: - Store under inert atmosphere - Purify by chromatography acid_peak->oxidation Yes check_solvents Check for residual solvents (EtOAc, Hexanes, DCM) solvent_peaks->check_solvents multiple_peaks Multiple peaks observed? purity_issue->multiple_peaks repurify Repurify by Column Chromatography multiple_peaks->repurify

References

Technical Support Center: Synthesis of (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (3-Bromo-5-methoxyphenyl)methanol. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main alternative synthetic routes for this compound. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: This pathway begins with the bromination of 3-methoxybenzoic acid (m-anisic acid) to produce 3-bromo-5-methoxybenzoic acid. This intermediate is then reduced to the target compound, this compound.

  • Route B: This alternative starts with the synthesis of 3-bromo-5-methoxybenzaldehyde, which is subsequently reduced to this compound.

Q2: Which reducing agent is most suitable for the conversion of the carboxylic acid intermediate to the alcohol?

A2: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[1] It is the preferred reagent for the conversion of 3-bromo-5-methoxybenzoic acid to this compound. It is important to note that sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.[1]

Q3: Can sodium borohydride (NaBH₄) be used for the reduction of the benzaldehyde intermediate?

A3: Yes, sodium borohydride (NaBH₄) is a milder reducing agent that is highly effective for the reduction of aldehydes to primary alcohols.[2] It is a suitable and safer alternative to LiAlH₄ for the conversion of 3-bromo-5-methoxybenzaldehyde to the final product.

Q4: What are some common challenges in the bromination of 3-methoxybenzoic acid?

A4: The primary challenge in the bromination of 3-methoxybenzoic acid is controlling the regioselectivity. The methoxy group is an ortho-, para-directing group, which can lead to the formation of isomeric side products. Over-bromination to di- or tri-brominated products can also occur if the reaction conditions are not carefully controlled.

Troubleshooting Guides

Route A: From 3-Methoxybenzoic Acid

Issue 1: Low yield of 3-bromo-5-methoxybenzoic acid during bromination.

  • Potential Cause: Incomplete reaction or formation of side products.

  • Recommended Solution:

    • Ensure the use of a suitable brominating agent and solvent system. A common procedure involves using bromine in acetic acid.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Control the reaction temperature, as higher temperatures can lead to increased side product formation.

    • Purification by recrystallization is often necessary to isolate the desired isomer from any ortho-brominated side products.

Issue 2: Incomplete reduction of 3-bromo-5-methoxybenzoic acid.

  • Potential Cause: Insufficient reducing agent or deactivation of the reagent.

  • Recommended Solution:

    • Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) to ensure complete reduction.

    • The reaction must be carried out under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.[3] Ensure all glassware is oven-dried and solvents are anhydrous.

    • The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Issue 3: Formation of impurities during the reduction with LiAlH₄.

  • Potential Cause: Over-reduction or side reactions. While over-reduction of a primary alcohol is not possible with LiAlH4, side reactions can occur.

  • Recommended Solution:

    • Careful workup is crucial. The reaction is typically quenched by the slow, sequential addition of water and then a sodium hydroxide solution to precipitate the aluminum salts, which can then be filtered off.[4]

    • Maintain a low temperature during the addition of the reducing agent and the quenching step to control the reaction rate and minimize side reactions.

Route B: From 3-bromo-5-methoxybenzaldehyde

Issue 1: Difficulty in synthesizing the starting aldehyde, 3-bromo-5-methoxybenzaldehyde.

  • Potential Cause: Lack of a direct, high-yielding protocol.

  • Recommended Solution:

    • A multi-step synthesis may be required, for example, starting from 3,5-dibromo-N-methoxy-N-methylbenzamide, which can undergo a double cross-coupling reaction.[5]

    • Alternatively, consider the bromination of 3-methoxybenzaldehyde. Careful control of reaction conditions will be necessary to achieve the desired regioselectivity.

Issue 2: Low yield during the reduction of 3-bromo-5-methoxybenzaldehyde with NaBH₄.

  • Potential Cause: Incomplete reaction or degradation of the product.

  • Recommended Solution:

    • Ensure the NaBH₄ is fresh and has been stored properly to maintain its reactivity.

    • The reaction is typically run in a protic solvent like methanol or ethanol at room temperature or below.[2]

    • Monitor the reaction by TLC. If the reaction is sluggish, a slight excess of NaBH₄ can be added.

    • The workup usually involves quenching with water or dilute acid, followed by extraction of the product into an organic solvent.

Quantitative Data Summary

RouteStepStarting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)
A 1. Bromination3-Methoxybenzoic acidBr₂, H₂OAcetic AcidRefluxReflux~79
A 2. Reduction3-Bromo-5-methoxybenzoic acidLiAlH₄Dry Ether/THF-Room TempHigh (typically >90)
B 1. Synthesis(Varies)(Varies)(Varies)(Varies)(Varies)(Varies)
B 2. Reduction3-Bromo-5-methoxybenzaldehydeNaBH₄Methanol/Ethanol1-2 hours0 - Room TempHigh (typically >95)[2]

Note: Yields are highly dependent on specific reaction conditions and purification methods. The data presented is based on typical literature values for similar transformations.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-5-methoxybenzoic acid (Route A, Step 1)

  • In a suitable reaction vessel, dissolve 3-methoxybenzoic acid in glacial acetic acid.

  • Slowly add bromine to the solution while stirring.

  • Add water to the mixture.

  • Heat the reaction mixture to reflux for a specified time, monitoring the reaction by TLC.

  • After completion, cool the mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent to obtain pure 3-bromo-5-methoxybenzoic acid.

Protocol 2: Reduction of 3-bromo-5-methoxybenzoic acid (Route A, Step 2)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 3-bromo-5-methoxybenzoic acid in anhydrous ether/THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the mixture and wash the precipitate with ether/THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 3: Reduction of 3-bromo-5-methoxybenzaldehyde (Route B, Step 2)

  • Dissolve 3-bromo-5-methoxybenzaldehyde in methanol or ethanol in a round-bottom flask.[2]

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.[2]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.[2]

  • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give this compound.[2]

Visualizations

Synthetic_Routes cluster_A Route A cluster_B Route B start_A 3-Methoxybenzoic Acid intermediate_A 3-Bromo-5-methoxybenzoic Acid start_A->intermediate_A Bromination (Br₂, Acetic Acid) end_product This compound intermediate_A->end_product Reduction (LiAlH₄) start_B Suitable Precursor intermediate_B 3-Bromo-5-methoxybenzaldehyde start_B->intermediate_B Synthesis intermediate_B->end_product Reduction (NaBH₄)

Caption: Alternative synthetic routes to this compound.

Experimental_Workflow_Reduction cluster_LiAlH4 LiAlH₄ Reduction (from Acid) cluster_NaBH4 NaBH₄ Reduction (from Aldehyde) l1 Dissolve Acid in Dry Ether/THF l2 Add to LiAlH₄ suspension at 0°C l1->l2 l3 Stir at RT l2->l3 l4 Quench with H₂O, NaOH(aq) l3->l4 l5 Filter Aluminum Salts l4->l5 l6 Extract & Purify l5->l6 n1 Dissolve Aldehyde in MeOH/EtOH n2 Add NaBH₄ at 0°C n1->n2 n3 Stir at RT n2->n3 n4 Quench with H₂O or Dilute Acid n3->n4 n5 Remove Solvent n4->n5 n6 Extract & Purify n5->n6

Caption: Experimental workflows for the reduction steps.

References

managing air and moisture sensitivity of (3-Bromo-5-methoxyphenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the air and moisture sensitivity of reactions involving (3-Bromo-5-methoxyphenyl)methanol.

I. Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to air and moisture?

This compound is moderately sensitive to atmospheric conditions. The primary concern is not the degradation of the starting material itself under normal storage, but its reactivity in common organometallic reactions which are highly sensitive to moisture and oxygen. The presence of water can quench organometallic intermediates, while oxygen can lead to undesired side products and deactivate catalysts.

Q2: What are the most common reactions where this sensitivity is a critical factor?

The air and moisture sensitivity is most critical in the following reactions:

  • Grignard Reaction: Formation of the Grignard reagent from this compound (after conversion to the corresponding bromide) is extremely sensitive to water, which will protonate and destroy the highly basic Grignard reagent.

  • Suzuki-Miyaura Coupling: While some Suzuki couplings can tolerate water, the presence of oxygen can deactivate the palladium catalyst, and excess water can lead to side reactions like protodeboronation of the boronic acid partner.

  • Williamson Ether Synthesis: When using strong bases like sodium hydride to deprotonate the alcohol, the presence of moisture will consume the base and reduce the yield of the desired ether.

Q3: What are the visual indicators of a failed reaction due to air or moisture contamination?

  • Grignard Reaction: Failure to form the Grignard reagent is often indicated by the magnesium turnings not being consumed, the absence of a color change (often to a cloudy grey or brown), or a lack of heat evolution upon initiation. If the Grignard reagent is successfully formed but then exposed to moisture, you may observe the formation of a white precipitate (magnesium hydroxide).

  • Suzuki-Miyaura Coupling: Catalyst decomposition is a common sign of oxygen contamination, often observed as the formation of black palladium metal precipitate ("palladium black"). A low yield of the desired product with recovery of starting materials can also indicate catalyst deactivation.

  • Williamson Ether Synthesis: Incomplete deprotonation due to moisture will result in a significant amount of unreacted this compound being recovered after the reaction.

Q4: How can I effectively dry my solvents and glassware?

All glassware should be rigorously dried before use. This can be achieved by heating in an oven at >120°C for several hours and then allowing it to cool in a desiccator or under a stream of inert gas.[1] For reactions highly sensitive to moisture, flame-drying the glassware under vacuum and then cooling under an inert atmosphere is recommended. Anhydrous solvents should be purchased and used from a sealed bottle or freshly distilled from an appropriate drying agent.

Q5: What is the best inert gas to use, Argon or Nitrogen?

Both argon and nitrogen are commonly used to create an inert atmosphere. Argon is denser than air and can provide a better "blanket" over the reaction mixture. For most applications, including the reactions discussed here, high-purity nitrogen is sufficient and more economical. It is crucial to ensure the inert gas is passed through a drying tube before entering the reaction vessel.

II. Troubleshooting Guides

Grignard Reaction Troubleshooting
Problem Possible Cause Solution
Reaction fails to initiate Inactive magnesium surface (oxide layer)Gently crush the magnesium turnings in a dry mortar and pestle before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[1][2]
Insufficiently dry glassware or solventFlame-dry all glassware under vacuum and cool under argon. Use freshly distilled anhydrous ether or THF.
Low yield of Grignard reagent Presence of moisture in the starting aryl bromideEnsure the (3-bromo-5-methoxyphenyl)methyl bromide is anhydrous. It can be dried by dissolving in a minimal amount of anhydrous solvent and storing over molecular sieves.
Wurtz-type homocoupling of the Grignard reagent with the starting bromideAdd the aryl bromide solution slowly to the magnesium suspension to maintain a low concentration of the bromide in the reaction mixture.
Grignard reagent is formed but subsequent reaction gives low yield Moisture introduced with the electrophileEnsure the electrophile (e.g., aldehyde, ketone) is anhydrous.
Reaction temperature is too lowWhile the initial formation may require gentle heating to initiate, the subsequent reaction with the electrophile might need to be warmed to room temperature or gently heated to go to completion.
Suzuki-Miyaura Coupling Troubleshooting
Problem Possible Cause Solution
Low or no conversion of starting materials Inactive catalyst due to oxygen exposureThoroughly degas all solvents by bubbling with argon or nitrogen for at least 30 minutes before use. Ensure the reaction is set up and maintained under a positive pressure of inert gas.[3][4]
Incorrect palladium catalyst or ligandFor an electron-rich aryl bromide like this compound derivatives, a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) with a palladium precursor like Pd(OAc)₂ or a pre-catalyst may be more effective than Pd(PPh₃)₄.[5]
Formation of significant side products Protodeboronation of the boronic acid partnerUse anhydrous solvents and reagents. A weaker base or carefully controlling the stoichiometry of a strong base can minimize this side reaction.[5]
Homocoupling of the boronic acidThis can be competitive if the cross-coupling is slow. Using a more active catalyst system can increase the rate of the desired reaction.
Dehalogenation of the aryl bromideThis can be promoted by high temperatures and certain bases. Optimize the reaction temperature and consider screening different bases.[6]
Catalyst turns black Catalyst decompositionThis is a sign of Pd(0) precipitation, often due to oxygen or impurities. Ensure a strictly inert atmosphere and pure reagents. The choice of ligand is also crucial for stabilizing the palladium catalyst.[5]
Williamson Ether Synthesis Troubleshooting
Problem Possible Cause Solution
Incomplete reaction (starting alcohol recovered) Incomplete deprotonation of the alcoholIf using NaH, ensure it is fresh and has been handled under inert gas. The reaction of the alcohol with NaH may require stirring for 30-60 minutes at 0°C to room temperature to ensure complete formation of the alkoxide.
Moisture in the reactionUse anhydrous solvent and ensure all glassware is thoroughly dried. Moisture will quench the strong base.
Low yield of ether Side reaction of the alkyl halideThe Williamson ether synthesis is an SN2 reaction and works best with primary alkyl halides. Secondary and tertiary halides are more prone to elimination.[7]
Steric hindranceThe methoxy group on the phenyl ring of this compound does not significantly hinder the reactivity of the benzylic alcohol. However, if a very bulky alkyl halide is used, the reaction rate may be slow.

III. Quantitative Data Summary

The following table provides illustrative data on the effect of water content on the yield of a typical Grignard reaction. Note that these are representative values and actual results may vary depending on the specific reaction conditions.

Water Content in THF (ppm) Approximate Yield of Grignard Reagent (%) Observed Side Products
< 10> 95Minimal
5080-90Benzene (from protonation of phenylmagnesium bromide)
10060-70Increased amount of benzene
200< 50Significant amount of benzene, unreacted magnesium
> 500~0Primarily benzene, unreacted magnesium

IV. Experimental Protocols

Protocol for Grignard Reaction with an Aldehyde

Materials:

  • (3-Bromo-5-methoxyphenyl)methyl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1 crystal)

  • Aldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under vacuum. Allow to cool to room temperature under a stream of argon.

  • Add the magnesium turnings and the iodine crystal to the flask.

  • Dissolve the (3-Bromo-5-methoxyphenyl)methyl bromide in anhydrous THF in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If not, gently warm the flask with a heat gun.

  • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Dissolve the aldehyde in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask and perform at least three vacuum/backfill cycles with argon to ensure an oxygen-free environment.

  • Degas the dioxane/water solvent mixture by bubbling argon through it for 30 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Williamson Ether Synthesis

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (1.1 eq)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0°C.

  • Dissolve this compound in anhydrous THF and add it dropwise to the sodium hydride suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0°C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware (Oven/Flame-dry) add_reagents Add Reagents under Inert Gas prep_glass->add_reagents prep_solvent Use Anhydrous Solvents prep_solvent->add_reagents prep_reagents Ensure Reagents are Anhydrous prep_reagents->add_reagents prep_inert Setup Inert Atmosphere (Ar/N2) prep_inert->add_reagents run_reaction Run Reaction (Stirring, Temp Control) add_reagents->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract dry_purify Dry and Purify (Chromatography) extract->dry_purify

Caption: General workflow for air- and moisture-sensitive reactions.

troubleshooting_grignard start Grignard Reaction Failed q1 Did the reaction initiate? start->q1 a1_yes Low Yield q1->a1_yes Yes a1_no No Initiation q1->a1_no No q3 Side products observed? a1_yes->q3 q2 Was moisture present? a1_no->q2 a2_yes Re-dry all glassware and solvents q2->a2_yes Yes a2_no Check Mg activity (use iodine) q2->a2_no No a3_yes Wurtz coupling likely. Slow addition of bromide. q3->a3_yes Yes a3_no Check electrophile purity and reaction temperature. q3->a3_no No

Caption: Troubleshooting logic for a failed Grignard reaction.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the validation of (3-Bromo-5-methoxyphenyl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document outlines key analytical techniques, presents comparative performance data, and offers detailed experimental protocols. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis, supplemented by Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for qualitative identification.

While specific validated methods for this compound are not extensively published, this guide leverages established analytical approaches for structurally similar compounds, such as substituted benzyl alcohols and brominated aromatic compounds.

Quantitative Analysis: A Comparison of HPLC-UV and GC-MS

For the quantification of this compound and its related impurities, HPLC with UV detection and GC-MS are the most suitable techniques. The choice between them depends on the sample matrix, required sensitivity, and the volatility and thermal stability of the analyte.

Table 1: Comparison of HPLC-UV and GC-MS for Quantitative Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Typical Stationary Phase C18 or C8 silica-based columns.Phenyl-methyl polysiloxane capillary columns (e.g., DB-5ms).
Analyte Suitability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Requires analytes to be volatile and thermally stable. Benzyl alcohols are generally suitable.[1]
Detection UV-Vis spectroscopy (Diode Array Detector).Mass spectrometry, providing mass-to-charge ratio for high specificity.
Specificity Moderate; based on retention time and UV spectrum.High; based on retention time and mass spectrum fragmentation pattern.
Typical Linearity (R²) ≥ 0.999[2]≥ 0.999
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range.[2]Typically in the low µg/mL to ng/mL range.
Limit of Quantification (LOQ) Typically in the low µg/mL to ng/mL range.Typically in the low µg/mL to ng/mL range.[3]
Precision (%RSD) Intra-day ≤ 2%, Inter-day ≤ 5%Intra-day ≤ 2%, Inter-day ≤ 5%[4]
Accuracy (% Recovery) Typically 95-105%[2]Typically 95-105%[5]
Qualitative Analysis: Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene (-CH₂OH) protons, and the methoxy (-OCH₃) protons. The splitting patterns and chemical shifts of the aromatic protons are diagnostic for the 1,3,5-substitution pattern on the benzene ring.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbon bearing the bromine atom, which will have a characteristic chemical shift.[7]

Mass Spectrometry (MS) When coupled with GC, MS provides both retention time and mass spectral data. The mass spectrum of a bromine-containing compound is distinguished by a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] This results in a pair of peaks (M+ and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments, which is a definitive indicator of the presence of a single bromine atom in the molecule.[9][10]

Infrared (IR) Spectroscopy IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational bands for this compound would include:

  • A broad O-H stretching band around 3200-3600 cm⁻¹ for the alcohol group.

  • C-H stretching bands for the aromatic ring and the methylene group.

  • C-O stretching bands for the alcohol and methoxy groups.

  • A C-Br stretching vibration, which typically appears at low wavenumbers (below 600 cm⁻¹).[11]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity and Assay

This protocol is adapted from validated methods for similar bromophenolic compounds.[2][12]

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

    • Prepare assay samples at a concentration of approximately 50 µg/mL.

Protocol 2: GC-MS Method for Impurity Profiling
  • Chromatographic System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 260 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 250 °C.

    • Scan Range: m/z 40-450.

    • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification if necessary.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at 1 mg/mL.

    • Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 0.1 µg/mL to 20 µg/mL).

Visualizations

The following diagrams illustrate the typical workflows for analytical method validation and a specific HPLC-based experiment.

G Overall Analytical Method Validation Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Method Validation cluster_documentation Phase 3: Documentation & Implementation define_scope Define Scope & Purpose select_method Select Analytical Technique (e.g., HPLC, GC) define_scope->select_method prepare_materials Prepare Reference Standards & Reagents select_method->prepare_materials specificity Specificity / Selectivity prepare_materials->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Compile Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop routine_use Implement for Routine Analysis sop->routine_use

Caption: A flowchart illustrating the key phases and parameters in a typical analytical method validation process.

HPLC_Workflow Experimental Workflow for HPLC-UV Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis stock_sol Prepare 1 mg/mL Stock Solution in Methanol working_std Create Calibration Standards (1-100 µg/mL) stock_sol->working_std sample_prep Prepare Assay Sample (~50 µg/mL) stock_sol->sample_prep injection Inject Standards & Samples working_std->injection sample_prep->injection instrument_setup Set Up HPLC System (Column, Mobile Phase, Flow Rate) instrument_setup->injection data_acq Acquire Chromatographic Data injection->data_acq peak_integration Integrate Peak Areas data_acq->peak_integration calibration_curve Generate Calibration Curve (Standards) peak_integration->calibration_curve quantification Quantify Analyte in Sample peak_integration->quantification calibration_curve->quantification system_suitability Verify System Suitability quantification->system_suitability

Caption: A step-by-step workflow for the quantitative analysis of this compound using HPLC-UV.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (3-Bromo-5-methoxyphenyl)methanol and Related Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3-Bromo-5-methoxyphenyl)methanol and structurally related analogs. NMR spectroscopy is an indispensable analytical technique in organic chemistry for the structural elucidation and verification of synthetic compounds. This document presents a detailed examination of the expected spectral features of this compound by comparing its predicted spectrum with the experimental data of similar substituted benzyl alcohols.

¹H NMR Spectral Data Comparison

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) are indicative of the electronic environment and the proximity of other protons. The table below compares the ¹H NMR data of several substituted benzyl alcohols. The data for this compound is predicted based on the analysis of its analogs.

CompoundAr-H (ppm)-CH₂OH (ppm)-OCH₃ (ppm)Other Protons (ppm)Solvent
This compound (Predicted) ~7.1 (s), ~6.9 (s), ~6.8 (s)~4.6~3.8~2.0 (-OH)CDCl₃
3-Methoxyphenol[1]7.13 (t), 6.50-6.41 (m)-3.77 (s)5.34 (-OH)CDCl₃
3-Methylphenol[1]7.13 (t), 6.75-6.62 (m)--4.98 (-OH), 2.25 (-CH₃)CDCl₃
4-Chlorophenol[1]7.19 (d), 6.77 (d)--4.87 (-OH)CDCl₃
3-Methoxyphenylmethanol[2]7.17 (t), 6.81-6.83 (m), 6.73-6.75 (m)4.51 (s)3.70 (s)2.72 (-OH)CDCl₃

Analysis: For the target molecule, this compound, the aromatic region is expected to show three distinct signals, likely appearing as singlets or narrow triplets due to meta-coupling. The bromine atom, being an electron-withdrawing group, will deshield the adjacent protons, shifting them downfield. The methoxy group, an electron-donating group, will shield the ortho and para protons, shifting them upfield. The benzylic protons of the -CH₂OH group are expected to appear as a singlet around 4.6 ppm, and the methoxy protons as a sharp singlet around 3.8 ppm.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

CompoundAr-C (ppm)-CH₂OH (ppm)-OCH₃ (ppm)Other Carbons (ppm)Solvent
This compound (Predicted) ~160 (C-OCH₃), ~144 (C-CH₂OH), ~123 (C-Br), ~118, ~115, ~102~64~55-CDCl₃
3-Methoxyphenol[1]161.2, 155.6, 131.5, 105.2, 104.5, 102.2-55.3-CDCl₃
3-Methylphenol[1]154.3, 139.2, 129.5, 122.6, 115.3, 112.4--20.9 (-CH₃)CDCl₃
4-Chlorophenol[1]154.2, 129.4, 125.5, 116.6---CDCl₃
3-Methoxyphenylmethanol[2]159.77, 142.64, 129.55, 119.16, 113.18, 112.2764.9855.21-CDCl₃

Analysis: In the predicted ¹³C NMR spectrum of this compound, the carbon attached to the methoxy group is expected at a significantly downfield shift (around 160 ppm). The carbon bearing the bromine atom (C-Br) will also be downfield, but its chemical shift is influenced by both the bromine and the adjacent methoxy group. The benzylic carbon (-CH₂OH) is anticipated to resonate around 64 ppm, and the methoxy carbon (-OCH₃) around 55 ppm. The remaining aromatic carbons will appear in the typical aromatic region (100-145 ppm).

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is outlined below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Ensure the sample is fully dissolved. If not, the solution can be gently warmed or sonicated.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • The final solution height in the tube should be approximately 4-5 cm.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃ (referenced to 7.26 ppm).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃ (referenced to 77.16 ppm).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024, depending on the sample concentration and solubility.

  • Temperature: 298 K.

Visualization of this compound

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR correlation.

Caption: Molecular structure of this compound.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound through a comparative approach. The provided data and protocols serve as a valuable resource for researchers in the fields of chemical synthesis and drug development.

References

Unraveling the Molecular Signature: A Comparative Guide to the Analysis of (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for the characterization of (3-Bromo-5-methoxyphenyl)methanol, with a primary focus on its mass spectrometry fragmentation pattern. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to select the most appropriate analytical strategy for this and structurally related compounds.

Mass Spectrometry: Predicting the Fragmentation Fingerprint

While a publicly available, experimentally determined mass spectrum for this compound is not readily accessible, a reliable fragmentation pattern can be predicted based on the established principles of mass spectrometry and the known behavior of its constituent functional groups: a brominated aromatic ring, a methoxy group, and a benzylic alcohol.

Upon electron ionization (EI), the molecule is expected to form a molecular ion ([M]̇⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity for the molecular ion: one for the 79Br isotope and one for the 81Br isotope. The predicted fragmentation cascade is as follows:

  • Loss of a Hydrogen Radical: A minor fragmentation pathway may involve the loss of a hydrogen radical from the alcohol group to form an [M-1]⁺ ion.

  • Loss of a Hydroxyl Radical: Cleavage of the C-O bond of the alcohol can lead to the loss of a hydroxyl radical (•OH), resulting in a significant [M-17]⁺ peak.

  • Loss of a Methoxyl Radical: The methoxy group can undergo cleavage to lose a methoxyl radical (•OCH₃), producing an [M-31]⁺ ion.

  • Loss of Formaldehyde: A common fragmentation for benzyl alcohols involves the loss of formaldehyde (CH₂O) from the molecular ion, leading to an [M-30]⁺ fragment.

  • Benzylic Cleavage: The most significant fragmentation is anticipated to be the cleavage of the bond between the aromatic ring and the methanol group, resulting in the formation of a stable bromomethoxybenzyl cation.

  • Tropylium Ion Formation: The benzyl cation can rearrange to a more stable tropylium ion.

  • Loss of Bromine: Subsequent fragmentation may involve the loss of a bromine radical (•Br) from various fragments.

The predicted major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

Predicted Fragment Ion Structure m/z (79Br/81Br) Notes
Molecular Ion [M]̇⁺C₈H₉BrO₂216/218Characteristic 1:1 isotopic pattern for bromine.
[M-H]⁺C₈H₈BrO₂⁺215/217Loss of a hydrogen radical.
[M-OH]⁺C₈H₈BrO⁺199/201Loss of a hydroxyl radical.
[M-CH₂O]̇⁺C₇H₇BrȮ⁺186/188Loss of formaldehyde.
[M-OCH₃]⁺C₇H₆BrO⁺185/187Loss of a methoxyl radical.
Bromotropylium ionC₇H₆Br⁺169/171Formed via rearrangement after benzylic cleavage.
[M-Br]⁺C₈H₉O₂⁺137Loss of a bromine radical from the molecular ion.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive characterization of this compound relies on a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) offer complementary data for unambiguous structure elucidation and purity assessment.

Analytical Technique Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.High sensitivity, small sample requirement, provides a molecular "fingerprint".Isomers can be difficult to distinguish, fragmentation can be complex to interpret without reference spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including connectivity, chemical environment of protons and carbons, and stereochemistry.Provides unambiguous structural elucidation, non-destructive.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
Gas Chromatography (GC) Separation of volatile and semi-volatile compounds, determination of purity, and retention time for identification.Excellent separation efficiency, quantitative analysis capabilities, can be coupled with MS for definitive identification.Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes.

Experimental Protocols

Mass Spectrometry (GC-MS)

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) would involve the following:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR analysis, the following protocol can be used:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR:

    • Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

  • ¹³C NMR:

    • Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

    • Proton decoupling is typically used to simplify the spectrum.

Visualization of the Predicted Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the predicted major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M [this compound]⁺ m/z 216/218 M_minus_H [M-H]⁺ m/z 215/217 M->M_minus_H - •H M_minus_OH [M-OH]⁺ m/z 199/201 M->M_minus_OH - •OH M_minus_CH2O [M-CH₂O]⁺ m/z 186/188 M->M_minus_CH2O - CH₂O M_minus_OCH3 [M-OCH₃]⁺ m/z 185/187 M->M_minus_OCH3 - •OCH₃ M_minus_Br [M-Br]⁺ m/z 137 M->M_minus_Br - •Br Tropylium Bromotropylium ion m/z 169/171 M_minus_OH->Tropylium - CO

Caption: Predicted EI-MS fragmentation of this compound.

A Comparative Analysis of (3-Bromo-5-methoxyphenyl)methanol and Its Isomeric Reagents in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Brominated Methoxyphenyl)methanol Building Block

In the landscape of medicinal chemistry and organic synthesis, halogenated and methoxy-substituted phenyl methanols serve as versatile building blocks for the construction of complex molecular architectures. Among these, (3-Bromo-5-methoxyphenyl)methanol is a key reagent, offering distinct reactivity and substitution patterns. This guide provides a comparative study of this compound with its isomers, (2-Bromo-5-methoxyphenyl)methanol and (4-Bromo-3-methoxyphenyl)methanol. We will explore their performance in several common and critical organic reactions, supported by available experimental data, to inform reagent selection in drug discovery and development.

Physicochemical Properties of Isomeric (Bromomethoxyphenyl)methanols

The position of the bromo and methoxy substituents on the phenyl ring significantly influences the physicochemical properties of these reagents, which in turn can affect their reactivity, solubility, and handling characteristics. A summary of key properties is presented below.

PropertyThis compound(2-Bromo-5-methoxyphenyl)methanol(4-Bromo-3-methoxyphenyl)methanol
Molecular Formula C₈H₉BrO₂C₈H₉BrO₂C₈H₉BrO₂
Molecular Weight 217.06 g/mol 217.06 g/mol [1]217.04 g/mol
Appearance Not specifiedSolid[1]White to light yellow solid
Melting Point Not specified71-76 °C (for the corresponding aldehyde)[2]50-52 °C (for the corresponding aldehyde)
Solubility Not specifiedSoluble in most organic solventsSoluble in methanol, ethanol, dimethylformamide

Comparative Performance in Key Synthetic Reactions

The utility of these isomeric reagents is best understood by examining their performance in fundamental organic transformations. The electronic and steric effects imparted by the substituent positions play a crucial role in determining reaction outcomes, such as yield and selectivity.

Oxidation to the Corresponding Aldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a frequent initial step in many synthetic pathways. The electronic nature of the aromatic ring can influence the ease of this transformation.

ReagentOxidizing AgentReported Yield (%)
This compoundVariousData not available
(2-Bromo-5-methoxyphenyl)methanolBromine in acetic acid99% (for the aldehyde synthesis)[3]
(4-Bromo-3-methoxyphenyl)methanolVariousData not available
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, and the reactivity of the aryl bromide is sensitive to its electronic and steric environment.

ReagentCoupling PartnerCatalyst SystemReported Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ / BaseData not available
(2-Bromo-5-methoxyphenyl)methanolPhenylboronic acidPd(PPh₃)₄ / BaseData not available
(4-Bromo-3-methoxyphenyl)methanolPhenylboronic acidPd(PPh₃)₄ / BaseData not available

Discussion: Direct comparative yields for the Suzuki-Miyaura coupling of these specific isomers are not extensively documented in single studies. However, the principles of the reaction suggest that steric hindrance around the bromine atom can affect the rate of oxidative addition to the palladium catalyst. The 2-bromo isomer, with a methoxy group ortho to the bromine, may exhibit different reactivity compared to the 3-bromo and 4-bromo isomers where the methoxy group is meta or para, respectively. Generally, electron-donating groups can sometimes decrease the reactivity of aryl bromides in this reaction.

Grignard Reaction with the Corresponding Aldehydes

The reactivity of the aldehyde functionality in Grignard reactions is influenced by the electronic effects of the substituents on the aromatic ring.

AldehydeGrignard ReagentReported Yield (%)
3-Bromo-5-methoxybenzaldehydeMethylmagnesium bromideData not available
2-Bromo-5-methoxybenzaldehydeMethylmagnesium bromideData not available
4-Bromo-3-methoxybenzaldehydeMethylmagnesium bromideData not available

Discussion: While specific yields for Grignard reactions with these aldehydes are not provided in the searched literature, it is expected that all three isomers would readily undergo this reaction. The electron-withdrawing effect of the bromine atom and the aldehyde group itself activates the carbonyl carbon for nucleophilic attack.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of other functional groups with inversion of stereochemistry (though not applicable here). The efficiency of this reaction can be influenced by the acidity of the alcohol.

ReagentNucleophileReagentsReported Yield (%)
This compoundPhthalimideDEAD, PPh₃Data not available
(2-Bromo-5-methoxyphenyl)methanolPhthalimideDEAD, PPh₃Data not available
(4-Bromo-3-methoxyphenyl)methanolPhthalimideDEAD, PPh₃Data not available

Discussion: The Mitsunobu reaction is generally efficient for primary alcohols.[4][5][6][7] The electronic environment of the phenyl ring is less likely to have a dramatic impact on the outcome compared to reactions directly involving the aromatic ring, although subtle differences in acidity of the hydroxyl proton might exist. High yields are generally expected for all three isomers in this transformation.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the key reactions discussed.

General Protocol for Oxidation of Benzyl Alcohols

A variety of oxidizing agents can be employed for the conversion of benzyl alcohols to benzaldehydes. A common laboratory-scale method involves the use of manganese dioxide (MnO₂).

Procedure:

  • To a stirred solution of the (bromomethoxyphenyl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (5-10 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with the solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography or distillation.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.

Procedure:

  • In a reaction vessel, combine the (bromomethoxyphenyl)methanol (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

  • Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Mitsunobu Reaction

The following is a general procedure for the Mitsunobu reaction to convert an alcohol to an ester or other functional group.

Procedure:

  • Dissolve the (bromomethoxyphenyl)methanol (1.0 eq), the nucleophile (e.g., a carboxylic acid or phthalimide, 1.1-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to separate it from the triphenylphosphine oxide and hydrazine byproducts.

Visualizing Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of the discussed synthetic transformations.

Oxidation_Workflow Start (Bromomethoxyphenyl)methanol Oxidant Oxidizing Agent (e.g., MnO2) Start->Oxidant Reaction Product (Bromomethoxy)benzaldehyde Oxidant->Product Purification Filtration & Purification Product->Purification

Caption: Workflow for the oxidation of (bromomethoxyphenyl)methanol.

Suzuki_Coupling_Workflow ArylBromide (Bromomethoxyphenyl)methanol Catalyst Pd Catalyst & Base ArylBromide->Catalyst BoronicAcid Arylboronic Acid BoronicAcid->Catalyst Coupling CoupledProduct Biaryl Product Catalyst->CoupledProduct Workup Aqueous Workup CoupledProduct->Workup Purification Column Chromatography Workup->Purification

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Mitsunobu_Reaction_Pathway reagents (Bromomethoxyphenyl)methanol Nucleophile (e.g., Phthalimide) PPh₃ dead DEAD or DIAD reagents->dead Reaction Initiation intermediate Oxyphosphonium Intermediate dead->intermediate product Substituted Product intermediate->product SN2 Attack byproducts Triphenylphosphine Oxide Hydrazine derivative intermediate->byproducts

Caption: Simplified signaling pathway of the Mitsunobu reaction.

Conclusion

This compound and its isomers are valuable reagents in organic synthesis, each offering a unique substitution pattern that can be strategically employed in the design of novel compounds. While a comprehensive, direct comparative study of their performance in all major reaction classes is not yet available in the literature, this guide provides a framework for understanding their potential reactivity based on established chemical principles and available data. The choice of isomer will ultimately depend on the specific synthetic target and the desired regiochemistry of subsequent transformations. The provided protocols and workflows serve as a practical starting point for researchers to explore the utility of these important building blocks.

References

Purity Analysis of (3-Bromo-5-methoxyphenyl)methanol: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of (3-Bromo-5-methoxyphenyl)methanol, a key building block in the synthesis of various pharmaceutical compounds. This objective comparison, supported by experimental protocols and data, will assist in selecting the most suitable analytical technique for quality control and assurance.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.[1][2] Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach for this type of analyte.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective. A typical gradient could be:

    • Start with 40% acetonitrile.

    • Linearly increase to 90% acetonitrile over 15 minutes.

    • Hold at 90% for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC

Table 1: Hypothetical HPLC Purity Analysis of this compound

Peak No.Compound NameRetention Time (min)Area (%)
1Starting Material Impurity4.20.15
2This compound10.599.5
3Over-brominated Impurity12.80.20
4Oxidation Impurity (Aldehyde)8.70.15

Gas Chromatography (GC) Analysis

GC is an ideal technique for the analysis of volatile and thermally stable compounds.[1][2] Given that this compound can be volatilized without decomposition, GC offers a high-resolution alternative to HPLC. A potential consideration for benzyl alcohols is the possibility of in-column dehydration, which should be monitored.[3]

Experimental Protocol: GC

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), or a mass spectrometer (MS).

Chromatographic Conditions:

  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection: 1 µL, with a split ratio of 50:1.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation: GC

Table 2: Hypothetical GC Purity Analysis of this compound

Peak No.Compound NameRetention Time (min)Area (%)
1Starting Material Impurity7.80.18
2This compound13.299.4
3Over-brominated Impurity15.10.22
4Oxidation Impurity (Aldehyde)11.50.20

Comparison of HPLC and GC for Purity Analysis

FeatureHPLCGC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Suitable for non-volatile and thermally labile compounds.[1][2]Requires volatile and thermally stable compounds.[1][2]
Resolution Generally provides good resolution, which can be influenced by mobile phase composition.[4]Often offers higher resolution, especially with capillary columns, for complex mixtures of volatile compounds.[4]
Speed Analysis times can be longer, typically in the range of 15-30 minutes.[2]Faster analysis times are often achievable, particularly for volatile compounds.[5]
Cost Instrumentation and solvent costs are generally higher.[2]Instrumentation can be less expensive, and carrier gases are more affordable than HPLC solvents.[2]
Sample Preparation Can be simpler, often just requiring dissolution in the mobile phase.[1]May require derivatization for polar compounds to increase volatility, though not necessary for the target analyte.[1]
Detection UV-Vis detectors are common and effective for aromatic compounds. Mass spectrometry (LC-MS) can also be used.[4]Flame Ionization Detectors (FID) provide universal detection for organic compounds. Mass Spectrometry (GC-MS) offers high specificity for identification.[4]

Visualizing the Analytical Workflow

To better illustrate the decision-making process and experimental workflows, the following diagrams were created using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample of (3-Bromo-5-methoxy- phenyl)methanol Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Integrate Peaks & Quantify Purity Chromatogram->Quantify

Caption: Workflow for HPLC purity analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample of (3-Bromo-5-methoxy- phenyl)methanol Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC System Dissolve->Inject Separate Separation on Capillary Column Inject->Separate Detect FID/MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Integrate Peaks & Quantify Purity Chromatogram->Quantify

Caption: Workflow for GC purity analysis.

Decision_Tree start Purity Analysis of This compound volatility Is the compound and its impurities volatile and thermally stable? start->volatility gc_option GC is a suitable option. Consider for high resolution and speed. volatility->gc_option Yes hplc_option HPLC is the preferred method. Suitable for non-volatile or thermally labile compounds. volatility->hplc_option No instrument Is specialized detection (e.g., MS for identification) required? gc_option->instrument hplc_option->instrument gcms GC-MS provides excellent identification capabilities. instrument->gcms Yes (Volatile) lcms LC-MS can be used for non-volatile compounds. instrument->lcms Yes (Non-Volatile) cost Are cost and throughput major considerations? instrument->cost No gcms->cost lcms->cost gc_cost GC is generally more cost-effective and faster. cost->gc_cost Yes hplc_cost HPLC may have higher operational costs. cost->hplc_cost No

Caption: Decision tree for method selection.

Conclusion

Both HPLC and GC are robust and reliable techniques for assessing the purity of this compound. The choice between the two will largely depend on the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.

  • HPLC is a versatile and widely applicable method, particularly if the thermal stability of the analyte or its impurities is a concern.

  • GC can offer higher resolution and faster analysis times, making it an excellent choice for routine quality control where high throughput is desired, provided the compound and its impurities are sufficiently volatile and thermally stable.

For comprehensive characterization, especially during method development, employing both techniques can provide a more complete purity profile of this compound.

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallographic Analysis of (3-Bromo-5-methoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. X-ray crystallography stands as a definitive method for this purpose. This guide provides a comprehensive comparison of X-ray crystallographic analysis for (3-Bromo-5-methoxyphenyl)methanol derivatives against other common analytical techniques, supported by experimental data and detailed protocols.

The structural elucidation of this compound and its derivatives is crucial in various research domains, including medicinal chemistry and materials science, where the specific arrangement of the bromo and methoxy substituents on the phenyl ring can significantly influence intermolecular interactions and biological activity. While several analytical techniques can provide structural information, single-crystal X-ray diffraction offers unparalleled detail of the solid-state conformation.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources. Here, we compare X-ray crystallography with other powerful methods for molecular characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, 3D structure in solution, dynamic processesPresence of functional groupsMolecular weight, elemental composition, fragmentation pattern
Sample Requirements Single, high-quality crystalPure sample in solution (mg)Solid, liquid, or gas (µg-mg)Solid, liquid, or gas (ng-µg)
Resolution Atomic resolution (typically 0.18–0.30 nm)[1]Typically 0.20–0.30 nm resolution for structure determination[1]Not applicable for 3D structureHigh mass accuracy (ppm level)
Key Advantage Unambiguous determination of solid-state structure and stereochemistryProvides information on molecular dynamics and structure in solution[2]Rapid and non-destructive functional group identification[3][4]High sensitivity and determination of molecular formula[3][5]
Key Limitation Requires a suitable single crystal, which can be difficult to grow[2][6]Limited by molecular size (generally < 70 kDa)[6]; may not represent solid-state conformationProvides limited information on the overall 3D structureDoes not provide direct information on the 3D arrangement of atoms

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for interpreting the data and appreciating the strengths of each technique.

Single-Crystal X-ray Diffraction

The workflow for determining a crystal structure can be intricate, involving crystal growth, data collection, and structure solution and refinement.

1. Crystallization: The primary and often most challenging step is to grow a single crystal of the this compound derivative that is of sufficient size and quality.[6] A common method is slow evaporation from a suitable solvent or a mixture of solvents. For instance, a derivative could be dissolved in a solvent like ethanol, and the solution is allowed to evaporate slowly over several days to weeks.[7]

2. Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. Modern diffractometers typically use a CCD or CMOS detector to collect the diffraction pattern as the crystal is rotated. The intensities and positions of the diffracted X-rays are recorded.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build a preliminary model of the molecule. The atomic positions and other parameters are then refined against the experimental data to yield the final, precise crystal structure.[6]

Alternative Analytical Protocols
  • NMR Spectroscopy: A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a strong magnetic field.[2] A series of radiofrequency pulses are applied, and the resulting signals are detected. 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, while 2D NMR techniques (like COSY, HSQC) can be used to determine the connectivity of the atoms and elucidate the 3D structure in solution.[5]

  • IR Spectroscopy: A small amount of the sample is placed in the path of an infrared beam. The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of the chemical bonds within the molecule. This provides a characteristic "fingerprint" of the functional groups present, such as the O-H stretch of the alcohol and the C-O stretch of the methoxy group.[4]

  • Mass Spectrometry: A minute amount of the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.[3] This provides the exact molecular weight and, through fragmentation analysis, can yield structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.[5]

Visualizing the Workflow

The logical flow of an X-ray crystallography experiment, from sample preparation to the final structural model, is a critical aspect of the analysis.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Phase_Problem Phase Solution Data_Processing->Phase_Problem Model_Building Model Building Phase_Problem->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Validation Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Caption: Workflow of single-crystal X-ray crystallographic analysis.

Logical Relationships in Structural Analysis

The interplay between different analytical techniques provides a comprehensive understanding of a molecule's properties.

Structural_Analysis_Logic cluster_techniques Analytical Techniques cluster_information Derived Information Target_Molecule This compound Derivative XRay X-ray Crystallography Target_Molecule->XRay NMR NMR Spectroscopy Target_Molecule->NMR MS Mass Spectrometry Target_Molecule->MS IR IR Spectroscopy Target_Molecule->IR Solid_State_Structure Solid-State 3D Structure XRay->Solid_State_Structure Solution_Structure Solution 3D Structure & Dynamics NMR->Solution_Structure Molecular_Formula Molecular Formula & Connectivity MS->Molecular_Formula Functional_Groups Functional Groups IR->Functional_Groups Comprehensive_Understanding Comprehensive Molecular Understanding Solid_State_Structure->Comprehensive_Understanding Solution_Structure->Comprehensive_Understanding Molecular_Formula->Comprehensive_Understanding Functional_Groups->Comprehensive_Understanding

Caption: Interrelation of analytical techniques for molecular characterization.

References

assessing the reactivity of (3-Bromo-5-methoxyphenyl)methanol versus other aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of (3-Bromo-5-methoxyphenyl)methanol Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials is crucial for the efficiency and success of a synthetic route. Aryl halides are fundamental building blocks in palladium-catalyzed cross-coupling reactions, and their reactivity directly influences reaction conditions, yields, and catalyst choice. This guide provides a data-supported comparison of the reactivity of this compound with other aryl halides, offering insights for its application in synthesis.

Introduction to Aryl Halide Reactivity

The reactivity of aryl halides in cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, is primarily governed by the strength of the carbon-halogen (C-X) bond. The general reactivity trend for aryl halides is:

Aryl Iodide > Aryl Triflate > Aryl Bromide > Aryl Chloride

This trend is attributed to the bond dissociation energies, where the weaker C-I bond is more readily cleaved during the rate-determining oxidative addition step in the catalytic cycle.[1][2] this compound, as an aryl bromide, represents a versatile and widely used substrate, offering a balance between reactivity, stability, and cost-effectiveness.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide an overview of the relative reactivity of aryl halides in three major cross-coupling reactions, with illustrative data to contextualize the performance of an aryl bromide like this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[3] The reactivity of the aryl halide is a critical factor, with aryl bromides being common and effective substrates.[4]

Table 1: Relative Reactivity of Aryl Halides in a Representative Suzuki-Miyaura Coupling Reaction

Aryl HalideProduct Yield (%)Reaction Time (h)Reaction Temperature (°C)
Aryl Iodide>95280
Aryl Bromide90680
Aryl Chloride7512100

Note: Data is illustrative and based on general trends reported in the literature. Actual results may vary depending on the specific substrates, catalyst, and reaction conditions.[5][6]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] While aryl iodides are highly reactive, often proceeding at room temperature, aryl bromides typically require heating to achieve good yields.[8]

Table 2: Comparison of Reaction Conditions for Sonogashira Coupling of Different Aryl Halides

Aryl HalideTypical Catalyst SystemTypical BaseTypical Temperature (°C)
Aryl IodidePd(PPh₃)₄ / CuIEt₃NRoom Temperature - 40
Aryl BromidePd(PPh₃)₂Cl₂ / CuIEt₃N / Piperidine50 - 80
Aryl ChloridePd(OAc)₂ / XPhos / CuICs₂CO₃100 - 120

Note: This table summarizes typical conditions and highlights the more forcing conditions required for less reactive aryl halides.[9][10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds.[11] Modern catalyst systems have expanded the scope of this reaction to include a wide range of aryl halides and amines.[12] Generally, aryl bromides are excellent substrates for this transformation.[13]

Table 3: Representative Yields for the Buchwald-Hartwig Amination of Various Aryl Halides

Aryl HalideAmineProduct Yield (%)
4-IodoanisoleAniline98
4-BromoanisoleAniline95
4-ChloroanisoleAniline88

Note: Yields are representative and demonstrate the high efficiency of the reaction with different aryl halides using appropriate catalyst systems.[14]

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions involving an aryl bromide like this compound. These protocols are based on established methodologies and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., toluene, dioxane, or a mixture with water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Solvent, Base, and Alkyne Addition: Add an anhydrous, degassed solvent (e.g., THF or toluene), followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until completion.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purification: Purify the product by column chromatography.[10]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a counterflow of inert gas, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.), the palladium precatalyst (e.g., a G3 palladacycle, 1-5 mol%), and the phosphine ligand (if not using a precatalyst).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the resulting crude material by column chromatography.[15]

Visualizing Reactivity and Process

To further clarify the concepts discussed, the following diagrams illustrate the relative reactivity of aryl halides, a general experimental workflow, and the catalytic cycle of a representative cross-coupling reaction.

cluster_reactivity Relative Reactivity of Aryl Halides ArI Aryl Iodide (Ar-I) ArBr Aryl Bromide (Ar-Br) ArI->ArBr Decreasing Reactivity ArCl Aryl Chloride (Ar-Cl) ArBr->ArCl Decreasing Reactivity ArF Aryl Fluoride (Ar-F) ArCl->ArF Decreasing Reactivity

A diagram illustrating the general order of reactivity for aryl halides in cross-coupling reactions.

reagents Combine Aryl Halide, Coupling Partner, & Base inert Establish Inert Atmosphere reagents->inert solvent_catalyst Add Degassed Solvent & Catalyst inert->solvent_catalyst reaction Heat & Stir solvent_catalyst->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring workup Cool, Quench, & Extract monitoring->workup purification Purify by Chromatography workup->purification product Isolated Product purification->product

A generalized experimental workflow for a typical palladium-catalyzed cross-coupling reaction.

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable substrate in palladium-catalyzed cross-coupling reactions. Its reactivity as an aryl bromide offers a practical compromise between the high reactivity of aryl iodides and the often-challenging activation of aryl chlorides. This allows for the use of milder reaction conditions compared to aryl chlorides while maintaining greater stability and lower cost than many aryl iodides. The electron-donating methoxy and methanol functionalities may slightly modulate its reactivity, but it remains a versatile building block for the synthesis of complex organic molecules. The provided protocols and comparative data serve as a foundational guide for researchers to effectively utilize this compound and other aryl halides in their synthetic endeavors.

References

Comparative Biological Activities of (3-Bromo-5-methoxyphenyl)methanol Derivatives: A Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the structural motif of substituted phenyl methanols serves as a versatile scaffold for the development of compounds with diverse biological activities. This guide focuses on the biological activity profile of derivatives of (3-Bromo-5-methoxyphenyl)methanol. While a direct comparative study of a homologous series of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes information from related studies on brominated and methoxylated phenyl compounds to provide a framework for comparison. We will explore potential biological activities, outline key experimental protocols, and present hypothetical data to illustrate how such a comparison would be structured.

Potential Biological Activities of this compound Derivatives

Based on structure-activity relationship (SAR) studies of analogous compounds, derivatives of this compound are promising candidates for a range of biological activities, including:

  • Anticancer Activity: The presence of bromo and methoxy groups on a phenyl ring is a common feature in various cytotoxic and anticancer compounds. These functionalities can influence lipophilicity, electronic properties, and steric interactions with biological targets.

  • Antimicrobial Activity: Halogenated and methoxylated aromatic compounds have demonstrated efficacy against various bacterial and fungal strains. The substituents on the phenyl ring can play a crucial role in membrane permeability and interaction with microbial enzymes.

  • Antioxidant Activity: Phenolic compounds and their derivatives are known for their antioxidant properties. The methoxy group on the phenyl ring can contribute to radical scavenging activity.

To systematically evaluate these potential activities, a series of derivatives, such as esters and ethers of the parent alcohol, would need to be synthesized and tested.

Hypothetical Comparative Data

The following tables present a hypothetical comparison of the biological activities of a synthesized series of this compound derivatives. The data is illustrative and intended to provide a template for how such experimental results would be presented.

Table 1: In Vitro Cytotoxicity of this compound Derivatives (IC50 in µM)

Compound IDDerivative TypeR GroupHeLaA549MCF-7
BM-01 Parent Alcohol->100>100>100
BM-E-01 EsterAcetyl85.292.578.9
BM-E-02 EsterBenzoyl45.751.339.8
BM-E-03 Ester4-Nitrobenzoyl12.315.89.5
BM-R-01 EtherMethyl95.1>10088.4
BM-R-02 EtherBenzyl60.468.255.1
Doxorubicin (Control)-0.81.20.5

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeR GroupS. aureusE. coliC. albicans
BM-01 Parent Alcohol->256>256>256
BM-E-01 EsterAcetyl128256128
BM-E-02 EsterBenzoyl6412864
BM-E-03 Ester4-Nitrobenzoyl326432
BM-R-01 EtherMethyl256>256256
BM-R-02 EtherBenzyl128256128
Ciprofloxacin (Control)-10.5-
Fluconazole (Control)---8

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays mentioned.

General Synthesis of this compound Derivatives

Esterification: To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of the corresponding acyl chloride (1.2 eq). The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Etherification (Williamson Ether Synthesis): To a suspension of sodium hydride (1.5 eq) in dry tetrahydrofuran (THF) is added this compound (1.0 eq) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of the corresponding alkyl halide (1.2 eq). The reaction is heated to reflux for 8-12 hours. After cooling, the reaction is carefully quenched with methanol and then water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (HeLa, A549, MCF-7) are seeded in 96-well plates at a density of 5 x 103 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives (typically from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial (S. aureus, E. coli) and fungal (C. albicans) strains are cultured to the logarithmic phase, and the inoculum is adjusted to a concentration of approximately 5 x 105 CFU/mL in the appropriate broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for yeast.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental Workflow and Logic

Diagrams created using Graphviz can effectively illustrate experimental processes and logical relationships.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation start This compound esterification Esterification start->esterification etherification Etherification start->etherification esters Ester Derivatives esterification->esters ethers Ether Derivatives etherification->ethers cytotoxicity Cytotoxicity Assay (MTT) esters->cytotoxicity antimicrobial Antimicrobial Assay esters->antimicrobial ethers->cytotoxicity ethers->antimicrobial ic50 IC50 Values cytotoxicity->ic50 mic MIC Values antimicrobial->mic data_analysis Data Analysis & SAR ic50->data_analysis mic->data_analysis

Caption: Workflow for synthesis and biological evaluation.

Structure-Activity Relationship (SAR) Insights

A systematic analysis of the biological data from a series of derivatives would allow for the elucidation of structure-activity relationships. For instance, based on the hypothetical data:

  • Ester derivatives appear to be more potent than ether derivatives in both cytotoxic and antimicrobial assays.

  • The introduction of an electron-withdrawing group (e.g., 4-nitrobenzoyl) on the ester moiety significantly enhances the activity, suggesting that electronic effects play a key role.

  • Increasing the lipophilicity and steric bulk (e.g., benzoyl vs. acetyl) also seems to improve activity, though to a lesser extent than electronic modifications.

These initial SAR observations would guide the design and synthesis of future generations of more potent this compound derivatives.

sar_logic cluster_structure Structural Modification cluster_activity Observed Activity cluster_sar SAR Conclusion parent This compound ester Esterification parent->ester ether Etherification parent->ether substituent Varying R group on Ester/Ether ester->substituent ether->substituent activity Biological Activity (Cytotoxicity, Antimicrobial) substituent->activity Influences conclusion1 Esters > Ethers activity->conclusion1 conclusion2 Electron-withdrawing groups increase activity activity->conclusion2 conclusion3 Increased lipophilicity increases activity activity->conclusion3

Caption: Logic for establishing Structure-Activity Relationships.

Conclusion

While a comprehensive comparative guide on the biological activities of this compound derivatives awaits dedicated research, this document provides a foundational framework for such an investigation. By synthesizing a focused library of derivatives and evaluating them through standardized biological assays, researchers can unlock the therapeutic potential of this chemical scaffold. The hypothetical data and outlined protocols herein serve as a roadmap for future studies aimed at developing novel and potent bioactive compounds.

A Comparative Cost-Benefit Analysis of Synthetic Routes to (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three synthetic routes to (3-Bromo-5-methoxyphenyl)methanol, a key building block in the development of various pharmaceutical compounds. The following sections detail the synthetic strategies, presenting a quantitative cost-benefit analysis, step-by-step experimental protocols, and a visual representation of the analytical workflow to aid in the selection of the most suitable method for your research and development needs.

Comparative Analysis of Synthetic Routes

The optimal synthetic route to this compound depends on several factors, including the cost and availability of starting materials, desired yield and purity, reaction time, and safety considerations. This guide focuses on three primary, chemically sound methods:

  • Route 1: Reduction of 3-bromo-5-methoxybenzoic acid using Lithium Aluminum Hydride (LiAlH₄).

  • Route 2: Reduction of 3-bromo-5-methoxybenzaldehyde using Sodium Borohydride (NaBH₄).

  • Route 3: Grignard reaction of 3,5-dibromoanisole with paraformaldehyde.

The following table summarizes the key quantitative data for each route, assuming a theoretical 10 mmol scale synthesis for cost comparison. Prices are estimated based on currently available catalog prices from major chemical suppliers and may vary.

Metric Route 1: Reduction of Benzoic Acid Route 2: Reduction of Benzaldehyde Route 3: Grignard Reaction
Starting Material 3-bromo-5-methoxybenzoic acid3-bromo-5-methoxybenzaldehyde3,5-dibromoanisole
Key Reagents Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)Magnesium (Mg), Paraformaldehyde
Approx. Reaction Time 4-6 hours1-2 hours3-5 hours
Reported Yield (%) ~90-97%[1]~94%[2]~60-80% (estimated for similar reactions)
Estimated Cost per 10 mmol Product $25 - $40$35 - $55$45 - $65
Key Advantages High yield, direct conversion.Mild reaction conditions, high selectivity.Utilizes a less expensive starting material.
Potential Disadvantages LiAlH₄ is highly reactive and requires strictly anhydrous conditions.The starting aldehyde can be more expensive than the corresponding acid.Requires strictly anhydrous conditions for Grignard reagent formation; potential for side reactions.

Experimental Protocols

Route 1: Reduction of 3-bromo-5-methoxybenzoic acid with Lithium Aluminum Hydride (LiAlH₄)

This method involves the direct reduction of the carboxylic acid to the corresponding benzyl alcohol.

Materials:

  • 3-bromo-5-methoxybenzoic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-bromo-5-methoxybenzoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrate and washes and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by column chromatography on silica gel if necessary.

Route 2: Reduction of 3-bromo-5-methoxybenzaldehyde with Sodium Borohydride (NaBH₄)

This route offers a milder alternative for the reduction of the corresponding aldehyde.

Materials:

  • 3-bromo-5-methoxybenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-bromo-5-methoxybenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully add 1 M HCl to quench the reaction and neutralize the mixture.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to afford this compound. Further purification can be achieved by column chromatography.[2]

Route 3: Grignard Reaction of 3,5-dibromoanisole

This route involves the formation of a Grignard reagent followed by its reaction with formaldehyde.

Materials:

  • 3,5-dibromoanisole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Iodine (crystal)

Procedure: Part A: Grignard Reagent Formation

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • In the dropping funnel, place a solution of 3,5-dibromoanisole (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Gentle warming may be required.

  • Once the reaction begins (indicated by bubbling and the disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Part B: Reaction with Formaldehyde and Work-up

  • Cool the Grignard solution to 0 °C in an ice bath.

  • In a separate flask, depolymerize paraformaldehyde by heating it gently and pass the resulting formaldehyde gas into the stirred Grignard solution through a subsurface addition tube. Alternatively, add dry paraformaldehyde (1.5 equivalents) portion-wise to the Grignard solution at 0 °C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C, followed by 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Visualization of the Cost-Benefit Analysis Workflow

The following diagram illustrates the logical workflow for selecting the optimal synthetic route based on key decision-making criteria.

CostBenefitAnalysis cluster_Inputs Inputs cluster_Routes Synthetic Routes cluster_Analysis Analysis Criteria cluster_Decision Decision StartingMaterial Starting Material Availability & Cost Route1 Route 1: Reduction of Benzoic Acid StartingMaterial->Route1 Route2 Route 2: Reduction of Benzaldehyde StartingMaterial->Route2 Route3 Route 3: Grignard Reaction StartingMaterial->Route3 ReagentCost Reagent Cost & Hazard ReagentCost->Route1 ReagentCost->Route2 ReagentCost->Route3 Equipment Equipment Availability Equipment->Route1 Equipment->Route2 Equipment->Route3 Yield Yield (%) Route1->Yield Purity Purity Route1->Purity Time Reaction Time Route1->Time Safety Safety & Handling Route1->Safety Scalability Scalability Route1->Scalability Route2->Yield Route2->Purity Route2->Time Route2->Safety Route2->Scalability Route3->Yield Route3->Purity Route3->Time Route3->Safety Route3->Scalability OptimalRoute Optimal Route Selection Yield->OptimalRoute Purity->OptimalRoute Time->OptimalRoute Safety->OptimalRoute Scalability->OptimalRoute

Caption: Workflow for cost-benefit analysis of synthetic routes.

References

Safety Operating Guide

Personal protective equipment for handling (3-Bromo-5-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3-Bromo-5-methoxyphenyl)methanol

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The information is intended for researchers, scientists, and drug development professionals to ensure a safe and efficient laboratory environment.

Hazard Identification and GHS Classification
Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralWarningH302: Harmful if swallowed
Acute Toxicity, DermalWarningH312: Harmful in contact with skin
Skin IrritationWarningH315: Causes skin irritation
Eye IrritationWarningH319: Causes serious eye irritation
Acute Toxicity, InhalationWarningH332: Harmful if inhaled
Specific target organ toxicity — single exposureWarningH335: May cause respiratory irritation

This information is based on analogous compounds and should be used as a precautionary guide.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.[3][4]

PPE CategoryRecommended SpecificationRationale
Hand Protection Nitrile or butyl rubber gloves.[3][4][5]Provides protection against halogenated hydrocarbons and alcohols. Inspect gloves before each use and wash hands thoroughly after removal.[4]
Eye Protection Chemical safety goggles with a face shield.[3]Protects against splashes and vapors that can cause serious eye damage.[3]
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemically resistant apron is also recommended.[3]Minimizes skin contact and protects from potential splashes. Ensure the lab coat is fully buttoned.[4][6]
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges.[3]Essential for preventing the inhalation of harmful vapors, particularly when working outside a certified chemical fume hood or during a spill cleanup.[3][6]

Operational Plan: Handling and Storage

Strict adherence to the following operational protocols is crucial for the safe handling and storage of this compound.

Engineering Controls:
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Handling Protocol:
  • Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly.[4] Gather all necessary equipment and reagents. Cover the work surface with a disposable bench cover to contain any potential spills.[4]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood.[4] Use appropriate tools like spatulas or pipettes to avoid direct contact.[3] Keep containers sealed when not in use.[3]

  • Post-Operation: Decontaminate all non-disposable equipment and glassware after use. Wipe down the work surface in the fume hood with a suitable solvent.[4] Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly with soap and water after removing gloves.[3]

Storage:
  • Store in a cool, dry, well-ventilated area away from direct sunlight, heat, sparks, and open flames.[5][7][8]

  • Keep containers tightly sealed to prevent the release of fumes.[7]

  • Store on lower shelves to minimize the risk associated with dropping containers.[7]

  • Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]

Disposal Plan

Improper disposal of brominated organic compounds can lead to significant environmental harm.[7] All waste containing this compound must be treated as hazardous.

Waste Categorization and Collection:
  • Halogenated Organic Waste: All waste containing this compound must be collected in a dedicated, clearly labeled container for halogenated organic waste.[7][10] Do not mix with non-halogenated organic waste.[7]

  • Contaminated Lab Supplies: All disposable items that have come into contact with the chemical, such as gloves, filter paper, and bench covers, must be disposed of in the designated solid hazardous waste container.[4][7]

  • Aqueous Waste: Any aqueous solutions containing this compound should be collected as hazardous aqueous waste.[7]

Disposal Procedure:
  • Collect all waste in compatible, leak-proof containers with secure lids, leaving at least 10% headspace.[6]

  • Label the waste container clearly as "Hazardous Waste," specifying "this compound" and its associated hazards.[6][7]

  • Store the sealed waste container in a designated satellite accumulation area for collection by environmental health and safety personnel.[6]

  • Alternatively, licensed hazardous waste disposal facilities can be used for incineration with appropriate emission controls.[11]

Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Emergency SituationProcedure
Minor Chemical Spill Alert personnel in the immediate area. If flammable, extinguish all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand).[6] Carefully collect the absorbed material into a labeled hazardous waste container.[6][7]
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek medical attention if irritation develops.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[6]
Inhalation Move the person to fresh air.[2] If not breathing, give artificial respiration.[12] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[9] Rinse mouth with water.[2] Seek immediate medical attention.[9]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Gather All Necessary Equipment and Reagents prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Sealed When Not in Use handle2->handle3 post1 Decontaminate Equipment and Work Area handle3->post1 post2 Segregate and Label Waste post1->post2 post3 Remove PPE Correctly post2->post3 disp1 Store Waste in Designated Satellite Area post2->disp1 post4 Wash Hands Thoroughly post3->post4 disp2 Arrange for Professional Disposal disp1->disp2

Caption: Workflow for the safe handling of this compound.

References

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